Clindamycin Sulfoxide
Descripción
Propiedades
Número CAS |
22431-46-5 |
|---|---|
Fórmula molecular |
C18H33ClN2O6S |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+,28?/m0/s1 |
Clave InChI |
XSLGFIQRVCXUEU-NXMZTFJRSA-N |
SMILES isomérico |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@H](C)Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Apariencia |
White to Off-White Solid |
melting_point |
85-88°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose; 7(S)-Chloro-7-deoxylincomycin Sulfoxide; U 25026A |
Origen del producto |
United States |
Foundational & Exploratory
Clindamycin sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for clindamycin (B1669177) sulfoxide (B87167), an active metabolite of the antibiotic clindamycin.
Executive Summary
Clindamycin sulfoxide is the primary active metabolite of clindamycin, formed through S-oxidation, predominantly by the cytochrome P450 isoform CYP3A4.[1][2] While not administered directly as a therapeutic agent, its formation is a key aspect of clindamycin's pharmacokinetics and it possesses its own antimicrobial activity.[1][2][3] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its biological formation and mechanism of action.
Chemical Structure and Identification
This compound is a derivative of the lincosamide antibiotic clindamycin. The sulfoxide group introduces a chiral center at the sulfur atom, resulting in a mixture of diastereomers.[4]
-
IUPAC Name : (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[5]
-
Synonyms : U-25026A, 7(S)-Chloro-7-deoxylincomycin sulfoxide[2][3]
-
SMILES : CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--S(=O)C)O)O)O">C@@H--INVALID-LINK--Cl[3][5]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 440.98 g/mol | [3][6][7] |
| 441.0 g/mol | [2][5] | |
| Exact Mass | 440.1747856 Da | [5] |
| Physical Form | Solid | [2] |
| Off-White Solid | [6] | |
| Melting Point | 85-95 °C | [6] |
| Solubility | Methanol: Slightly soluble | [2] |
| Water: Slightly soluble | [2] | |
| Storage Temperature | 2-8 °C | [8] |
| -20 °C | [6] |
Biological Activity and Mechanism of Action
This compound is recognized as an active metabolite of clindamycin.[1][2] Like its parent compound, it exhibits antibacterial properties by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the translocation steps in protein elongation.[3][9] In vitro studies have demonstrated its efficacy against various bacteria, including P. prevotti, B. fragilis, and C. sordelli, with MIC values of 2, 2, and 1 mg/L, respectively.[1][2]
Metabolic Pathway
Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with minor involvement from CYP3A5, to form this compound through S-oxidation.[1][2][9] A minor metabolite, N-desmethyl clindamycin, is also formed.[9]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method which utilizes hydrogen peroxide as the oxidizing agent.[4] This method is designed to be straightforward while minimizing the over-oxidation of clindamycin to clindamycin sulfone.[4]
Materials:
-
Clindamycin
-
30% Aqueous Hydrogen Peroxide Solution
-
Water
-
50 mL Round-bottom flask
-
Ice bath or Water bath (10-50 °C)
-
Stirring apparatus
-
Suction filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve clindamycin (e.g., 5.1 g) in a 50 mL round-bottom flask with a small amount of water (e.g., 2 mL).
-
Add the aqueous hydrogen peroxide solution (e.g., 4.5 mL of 30% H₂O₂). The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.[4]
-
Agitate the mixture to ensure complete dissolution.
-
Maintain the reaction temperature between 10 °C and 50 °C with stirring. Reaction time will vary from 20 minutes to 2 hours, with shorter times required at higher temperatures.[4]
-
Upon completion of the reaction, add three times the volume of ethanol to the mixture to precipitate the solid product.
-
Collect the solid via suction filtration.
-
Dry the collected solid in a vacuum oven at room temperature to obtain this compound as a white solid. The product will be a mixture of two steric isomers.[4]
Analytical Methodology: LC-MS/MS
For the quantitative analysis of this compound in biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a commonly employed platform.[10]
General Protocol Outline:
-
Sample Preparation:
-
Protein precipitation of the plasma sample using a solvent like acetonitrile (B52724) or methanol.
-
Centrifugation to separate the precipitated proteins.
-
Collection of the supernatant for analysis.
-
Dilution of the supernatant if necessary.
-
-
Chromatographic Separation (LC):
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution mobile phase, typically consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both this compound and an appropriate internal standard using Multiple Reaction Monitoring (MRM).
-
This methodology provides the high selectivity and sensitivity required for determining the concentration of metabolites in complex biological samples.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 4. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. This compound | 22431-46-5 [sigmaaldrich.com]
- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Determination of clindamycin and its metabolite this compound in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous Role of a Major Metabolite: A Technical Guide to the Mechanism of Action of Clindamycin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is a cornerstone in the treatment of infections caused by anaerobic and Gram-positive bacteria. Its efficacy is well-documented, but the activity of its metabolites is less understood. This technical guide delves into the mechanism of action of its primary metabolite, clindamycin sulfoxide (B87167). While often described as an active metabolite, its role and potency in comparison to the parent drug, clindamycin, warrant a closer examination. This document will synthesize the available data on clindamycin sulfoxide, focusing on its formation, mechanism of action, and in vitro activity, to provide a comprehensive resource for the scientific community.
Metabolic Pathway of Clindamycin to this compound
Clindamycin undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, to form this compound.[1] This biotransformation is a key aspect of clindamycin's pharmacokinetics.
The S-oxidation of clindamycin is predominantly carried out by the CYP3A4 isoenzyme, with a minor contribution from CYP3A5.[2][1][3] In vitro studies using human liver and intestinal microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the formation of this compound.[1] The reaction involves the addition of an oxygen atom to the sulfur atom of the clindamycin molecule.
Caption: Metabolic conversion of Clindamycin to this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is considered an active metabolite, and its mechanism of action is understood to be identical to that of the parent compound, clindamycin.[4] The primary target for both molecules is the bacterial ribosome, specifically the 50S subunit.
The binding of clindamycin and its sulfoxide metabolite to the 23S rRNA of the 50S ribosomal subunit interferes with protein synthesis.[2][5][6] This interaction inhibits the peptidyl transferase reaction and disrupts the translocation of the nascent peptide chain from the A-site to the P-site of the ribosome.[4] The overall effect is the cessation of bacterial protein elongation, leading to a bacteriostatic effect.[5] Depending on the concentration of the drug and the susceptibility of the organism, a bactericidal effect may be observed.[5]
Caption: Inhibition of bacterial protein synthesis by this compound.
Quantitative Data: In Vitro Activity
While often termed an "active metabolite," the antimicrobial potency of this compound is less than that of clindamycin. The available in vitro data demonstrates its activity against several anaerobic bacteria.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Prevotella prevotti | 2 |
| Bacteroides fragilis | 2 |
| Clostridium sordellii | 1 |
| [7][8] |
Experimental Protocols
Detailed experimental protocols specifically for determining the mechanism of action of this compound are not extensively published. However, the methodologies employed would be consistent with standard antimicrobial susceptibility testing and enzyme kinetics assays.
Minimum Inhibitory Concentration (MIC) Determination: The MIC values for this compound were likely determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). These protocols involve preparing serial dilutions of the antimicrobial agent in a liquid growth medium or solid agar, respectively. The diluted agent is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Ribosomal Binding Assays: To confirm the binding of this compound to the 50S ribosomal subunit, competitive binding assays could be performed. These experiments would involve incubating isolated bacterial ribosomes with a radiolabeled ligand known to bind to the 50S subunit (e.g., radiolabeled erythromycin (B1671065) or clindamycin) in the presence of increasing concentrations of unlabeled this compound. The displacement of the radiolabeled ligand would indicate competitive binding of this compound to the same site.
In Vitro Metabolism Studies: The metabolism of clindamycin to this compound was investigated using in vitro incubations with human liver and intestinal microsomes.[1] The general protocol for such studies involves:
-
Incubating clindamycin with a preparation of microsomes, which contain the cytochrome P450 enzymes.
-
Including necessary cofactors for the enzymatic reaction, such as NADPH.
-
Terminating the reaction at various time points.
-
Analyzing the reaction mixture using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the formation of metabolites like this compound.
-
To identify the specific CYP isoenzymes involved, experiments are repeated in the presence of specific chemical inhibitors of different CYP isoenzymes or by using recombinant human CYP enzymes.[1]
Conclusion
This compound is the major metabolite of clindamycin, formed primarily through the action of CYP3A4. While it is considered an active metabolite and shares the same mechanism of action as its parent drug—inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit—its in vitro potency appears to be lower. For researchers and drug development professionals, understanding the metabolic profile of clindamycin and the activity of its metabolites is crucial for a complete picture of its therapeutic effect and potential for drug-drug interactions. Further research is warranted to fully elucidate the clinical significance of this compound's antimicrobial activity.
References
- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
In Vitro Antibacterial Activity of Clindamycin Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Clindamycin (B1669177) is a potent lincosamide antibiotic widely used against anaerobic and Gram-positive bacterial infections. In vivo, it is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4, into its major metabolite, clindamycin sulfoxide (B87167), and a minor metabolite, N-desmethylclindamycin.[1][2][3][4] Understanding the antibacterial properties of these metabolites is crucial for a comprehensive assessment of clindamycin's overall therapeutic efficacy and pharmacokinetic profile. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of clindamycin sulfoxide, presenting available quantitative data, detailed experimental protocols for its evaluation, and diagrams to illustrate metabolic and experimental workflows. Evidence indicates that this compound is a metabolite with significantly reduced antibacterial activity compared to its parent compound.[5]
Introduction to this compound
This compound is the primary product of the S-oxidation of clindamycin.[6][7][8] This metabolic conversion is a key factor in the drug's pharmacokinetics.[1][2] While the parent drug, clindamycin, is known to be a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, the intrinsic activity of its metabolites is less characterized.[1][9][10] This guide focuses exclusively on the in vitro antibacterial profile of the sulfoxide metabolite.
Metabolic Pathway and Mechanism of Action
Clindamycin exerts its antibacterial effect by reversibly binding to the 23S RNA component of the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis.[1][2][10] This action prevents the bacteria from producing essential proteins, leading to the cessation of growth and replication. This compound, as a metabolite, is formed post-administration. While it retains the core structure of clindamycin, the oxidation of the sulfur atom significantly impacts its binding affinity to the ribosomal target, thereby affecting its antibacterial potency.
Experimental Protocols for In Vitro Susceptibility Testing
The standard method for determining the in vitro antibacterial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution MIC Assay (Adapted from ISO 20776-1:2019)
-
Preparation of Compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., from Santa Cruz Biotechnology or similar) in sterile deionized water or a suitable solvent to a high concentration (e.g., 800 mg/L).[5]
-
Similarly, prepare a stock solution of the parent compound, clindamycin HCl, for comparison.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB).[5] The final volume in each well should be 50 µL, covering a clinically relevant concentration range.
-
Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Select bacterial isolates for testing (e.g., clinical strains of Staphylococcus aureus, Bacteroides fragilis).
-
Culture the isolates on an appropriate agar (B569324) medium for 18-24 hours.
-
Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB so that the final inoculum concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for staphylococci, anaerobic for B. fragilis).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quantitative Data on In Vitro Antibacterial Activity
Studies comparing the in vitro activity of clindamycin and its sulfoxide metabolite have demonstrated a marked reduction in the potency of the metabolite. While not entirely inert, this compound is significantly less active than the parent drug against a range of bacteria.
Table 1: Comparative MIC Values of Clindamycin and this compound
| Organism | Compound | MIC (mg/L) | Reference |
|---|---|---|---|
| Prevotella prevotti | This compound | 2 | [6][7][8] |
| Bacteroides fragilis | This compound | 2 | [6][7][8] |
| Clostridium sordellii | this compound | 1 |[6][7][8] |
Note: Data for the parent clindamycin compound against these specific strains under identical experimental conditions is not available in the cited sources, but its MIC is generally well below 1 mg/L for susceptible anaerobes.
A 2023 study provided a direct comparison against Staphylococcus species, clearly illustrating the disparity in activity.
Table 2: MIC Distribution for Clindamycin and its Metabolites against Staphylococcus spp. (n=86, Clindamycin-Susceptible Isolates)
| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|
| Clindamycin HCl | 0.125 | 0.25 |
| This compound | >64 | >64 |
| N-desmethylclindamycin | 1 | 2 |
Data adapted from a pre-proof publication assessing clindamycin metabolites against Staphylococcus species.[5]
The data clearly indicates that for clindamycin-susceptible staphylococci, the MIC for this compound is greater than 64 mg/L, a concentration that is not clinically achievable and demonstrates a lack of meaningful antibacterial activity against these organisms.[5]
Conclusion
The available in vitro data consistently demonstrate that this compound, the major metabolite of clindamycin, possesses substantially lower antibacterial activity than its parent compound.[5] While it shows some minimal activity against certain anaerobic bacteria, its potency is significantly diminished.[6][7][8] Against clinically relevant Gram-positive cocci like Staphylococcus species, it is effectively inactive.[5]
For drug development professionals and researchers, this underscores that the therapeutic effect of clindamycin is almost entirely attributable to the parent drug, not its primary metabolite. The conversion of clindamycin to this compound should be considered a step of inactivation rather than the formation of an active contributor to the drug's antibacterial spectrum. Future research could focus on the potential for this metabolite to contribute to non-antimicrobial effects or interactions, but its role as a direct antibacterial agent is minimal.
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clindamycin: Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. targetmol.cn [targetmol.cn]
- 9. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 10. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Clindamycin Sulfoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of clindamycin (B1669177) sulfoxide (B87167), the primary active metabolite of the lincosamide antibiotic, clindamycin. This document details its chemical identity, including its CAS number and synonyms, and presents key quantitative data in a structured format. Detailed experimental protocols for its chemical synthesis, in-vitro metabolism, and antimicrobial susceptibility testing are provided. Furthermore, the guide describes the metabolic pathway of its formation and its mechanism of action, complete with a visual representation to aid in comprehension. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and microbiological research.
Chemical Identity and Properties
Clindamycin sulfoxide is the major metabolite of clindamycin, formed through the oxidation of the sulfide (B99878) group. It retains antimicrobial activity and is a key consideration in the pharmacokinetic and pharmacodynamic profiling of clindamycin.
| Property | Value | Reference(s) |
| CAS Number | 22431-46-5 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [1][2][3][4][10][11] |
| Molecular Weight | 440.98 g/mol | [2][3][10][11] |
| Purity | ≥90% (as a mixture of diastereomers) | [1] |
| Appearance | Off-white solid | [11] |
| Solubility | Slightly soluble in methanol (B129727) and water. | [1] |
| Storage | -20°C | [1][11] |
Synonyms:
-
(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide[12]
-
7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose[1][5]
Quantitative Data
Antimicrobial Activity
This compound has demonstrated in-vitro activity against various anaerobic bacteria. The minimum inhibitory concentrations (MICs) for several species are summarized below.
| Bacterial Species | MIC (mg/L) | Reference(s) |
| Prevotella prevotti | 2 | [1][12] |
| Bacteroides fragilis | 2 | [1][12] |
| Clostridium sordellii | 1 | [1][12] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the synthesis method described in patent CN105294786A, where clindamycin is oxidized using hydrogen peroxide.
Materials:
-
Clindamycin hydrochloride
-
30% Hydrogen peroxide solution
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Water bath or ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a 50 ml round-bottom flask, dissolve 5.10 g of clindamycin in 2 ml of water.
-
Add 4.5 ml of a 30% aqueous hydrogen peroxide solution to the flask. The molar ratio of clindamycin to hydrogen peroxide should be approximately 1:3 to 1:5.
-
Stir the reaction mixture. The reaction can be carried out at a temperature between 10°C and 50°C. For a controlled reaction, an ice bath (10°C) can be used, with a reaction time of 2 hours. Alternatively, a water bath at 50°C for 30 minutes can be employed.
-
After the reaction is complete, add a threefold volume of ethanol to the solution to precipitate the this compound.
-
Collect the solid precipitate by suction filtration.
-
Dry the solid product in a vacuum oven at normal temperature.
-
The expected yield of this compound is approximately 97%.
In-vitro Metabolism of Clindamycin to this compound
This protocol outlines the procedure for studying the metabolism of clindamycin to this compound using human liver microsomes, based on established methodologies. The primary enzyme responsible for this conversion is Cytochrome P450 3A4 (CYP3A4).
Materials:
-
Human liver microsomes (pooled)
-
Clindamycin
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of clindamycin in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.2-1 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
-
Add clindamycin to the incubation mixture at the desired concentration (e.g., 1-100 µM) and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the formation of this compound using a validated LC-MS/MS method.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by ISO 20776-1:2019.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator at 35 ± 2°C
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Metabolic Pathway and Mechanism of Action
Metabolic Formation of this compound
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. Specifically, CYP3A4 is the major isozyme responsible for the S-oxidation of clindamycin to its active metabolite, this compound. A minor contribution from CYP3A5 has also been noted. This metabolic conversion is a key step in the in vivo processing of clindamycin.
References
- 1. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EUCAST: MIC Determination [eucast.org]
The Metabolic Journey of Clindamycin: A Technical Guide to the Formation of Clindamycin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic conversion in the body. This technical guide provides an in-depth exploration of the formation of clindamycin sulfoxide (B87167), the major metabolite of clindamycin. Understanding this metabolic pathway is crucial for drug development professionals and researchers in optimizing therapeutic regimens, predicting drug-drug interactions, and designing new drug candidates with improved metabolic stability. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying this metabolic transformation, and provides visual representations of the key pathways and workflows.
The Metabolic Pathway of Clindamycin to Clindamycin Sulfoxide
Clindamycin undergoes hepatic and intestinal metabolism primarily through oxidation. The main metabolic pathway involves the S-oxidation of the parent drug to form this compound. A secondary, minor metabolic route is the N-demethylation to N-desmethylclindamycin.[1][2][3]
The key enzymes responsible for the sulfoxidation of clindamycin belong to the cytochrome P450 (CYP) superfamily. In vitro studies utilizing human liver and intestinal microsomes have unequivocally identified CYP3A4 as the principal enzyme mediating this transformation.[1][4][5] The isoenzyme CYP3A5 also contributes to a lesser extent to the formation of this compound.[2][3][6] While the involvement of flavin-containing monooxygenases (FMOs) has been investigated, studies have shown that they do not play a significant role in clindamycin S-oxidation in human liver microsomes.[1][4]
The metabolism of clindamycin to this compound is a critical determinant of its clearance from the body. Approximately 10% of the bioactive clindamycin is excreted in the urine and 3.6% in the feces, with the remainder being eliminated as metabolites.[2][3]
Quantitative Data on Clindamycin Metabolism
Table 1: Enzyme Contribution to Clindamycin Sulfoxidation
| Enzyme | Relative Contribution | Source |
| CYP3A4 | Major | [1][4][5] |
| CYP3A5 | Minor | [2][3][6] |
| FMOs | Negligible | [1][4] |
Table 2: Inhibition of CYP3A4 by Clindamycin
| Clindamycin Concentration | Inhibition of CYP3A4 Activity | Source |
| 100 µM | ~26% | [1][4] |
Note: This data indicates that clindamycin has a weak inhibitory effect on its own primary metabolizing enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the metabolic pathway of clindamycin.
In Vitro Metabolism of Clindamycin in Human Liver Microsomes
This protocol is designed to determine the metabolic stability and identify the metabolites of clindamycin in a controlled in vitro system.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Clindamycin hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (final concentration typically 0.5-1 mg/mL) and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding clindamycin (at various concentrations, e.g., 1-100 µM) to the pre-incubated master mix.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction in the aliquot by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining clindamycin and the formed this compound.
Quantification of Clindamycin and this compound by LC-MS/MS
This protocol describes a typical method for the simultaneous quantification of clindamycin and its sulfoxide metabolite in samples from in vitro or in vivo studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clindamycin: Monitor a specific precursor ion to product ion transition (e.g., m/z 425.2 → 126.1).
-
This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 441.2 → 126.1).
-
Internal Standard: Monitor a specific transition for the chosen internal standard.
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Sample Preparation from Plasma:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Metabolic pathway of clindamycin.
Caption: In vitro metabolism experimental workflow.
Conclusion
The formation of this compound is the primary metabolic fate of clindamycin, a process predominantly mediated by CYP3A4 in the liver and intestines. While the qualitative aspects of this pathway are well-established, a comprehensive understanding of the quantitative kinetics remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the nuances of clindamycin metabolism. A deeper understanding of these metabolic processes will ultimately contribute to the safer and more effective use of this important antibiotic.
References
- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Cytochrome P450 3A4 in the Metabolic Formation of Clindamycin Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clindamycin (B1669177), a lincosamide antibiotic, undergoes significant metabolism in the liver, primarily through oxidation to its major metabolite, clindamycin sulfoxide (B87167). This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the role of CYP3A4 in clindamycin sulfoxide formation, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic process and experimental workflows.
Introduction
Quantitative Data on Clindamycin Sulfoxidation
| Enzyme Source | Parameter | Value | Reference |
| Human Liver Microsomes | Vmax/Km | 16.5 µL/min/mg protein | In vitro kinetic studies revealed that Vmax/Km values (microL/min/mg protein) in rat and human liver microsomes were approximately 8- and 2-fold greater than those in the intestinal microsomes of the corresponding species (55.8 and 6.7 for the liver and intestine, respectively, in rats; 16.5 and 7.7 for the liver and intestine, respectively, in humans). |
| Human Intestinal Microsomes | Vmax/Km | 7.7 µL/min/mg protein | In vitro kinetic studies revealed that Vmax/Km values (microL/min/mg protein) in rat and human liver microsomes were approximately 8- and 2-fold greater than those in the intestinal microsomes of the corresponding species (55.8 and 6.7 for the liver and intestine, respectively, in rats; 16.5 and 7.7 for the liver and intestine, respectively, in humans). |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Clindamycin to this compound
The metabolic conversion of clindamycin to this compound is a Phase I oxidation reaction catalyzed by CYP3A4. This process involves the transfer of an oxygen atom to the sulfur atom of the clindamycin molecule.
Caption: Metabolic conversion of clindamycin to this compound by CYP3A4.
Experimental Workflow for In Vitro Metabolism Assay
The following diagram outlines a typical experimental workflow for investigating the in vitro metabolism of clindamycin using human liver microsomes or recombinant CYP3A4.
Caption: Workflow for in vitro clindamycin metabolism studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the study of this compound formation.
In Vitro Metabolism of Clindamycin with Human Liver Microsomes
This protocol is adapted from established methods for in vitro drug metabolism studies.
Materials:
-
Pooled human liver microsomes (from at least 3 donors)
-
Clindamycin hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard for HPLC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator shaker set to 37°C
-
Microcentrifuge tubes
-
HPLC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of clindamycin hydrochloride in a suitable solvent (e.g., water or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and clindamycin at various concentrations.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
-
In Vitro Metabolism of Clindamycin with Recombinant Human CYP3A4
This protocol is similar to the one for human liver microsomes, with the substitution of recombinant CYP3A4 for the microsomal preparation.
Materials:
-
Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)
-
All other reagents as listed in Protocol 4.1.
Procedure:
-
Follow the same reagent preparation steps as in Protocol 4.1.
-
Incubation:
-
In a microcentrifuge tube, combine potassium phosphate buffer, recombinant CYP3A4 (at a specified pmol concentration), and clindamycin.
-
Follow the pre-incubation and reaction initiation steps as described in Protocol 4.1.
-
-
Proceed with sampling, reaction termination, and sample processing as detailed in Protocol 4.1.
Analytical Method: HPLC-MS/MS for Quantification of Clindamycin and this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of clindamycin and its metabolites.
Instrumentation and Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate clindamycin, this compound, and the internal standard.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for clindamycin, this compound, and the internal standard need to be optimized. For example:
-
Clindamycin: Q1/Q3 transition (e.g., m/z 425.2 → 126.1)
-
This compound: Q1/Q3 transition (e.g., m/z 441.2 → 126.1)
-
Analysis:
-
Inject the processed samples onto the HPLC-MS/MS system.
-
Generate a standard curve by analyzing known concentrations of clindamycin and this compound.
-
Quantify the concentrations of the analyte and its metabolite in the experimental samples by comparing their peak areas to the standard curve.
Conclusion
The S-oxidation of clindamycin to this compound is a critical metabolic pathway predominantly catalyzed by CYP3A4. The in vitro methods described in this guide, including incubations with human liver microsomes and recombinant CYP3A4, coupled with sensitive HPLC-MS/MS analysis, provide a robust framework for characterizing the kinetics of this reaction. A thorough understanding of the role of CYP3A4 in clindamycin metabolism is essential for drug development professionals and researchers to anticipate potential drug-drug interactions and to ensure the safe and effective use of this important antibiotic. Further studies to precisely determine the Km and Vmax values for recombinant CYP3A4 would provide a more complete kinetic profile of this metabolic pathway.
References
Pharmacokinetic Profile of Clindamycin Sulfoxide in Humans: A Review of Available Data
Despite being the major metabolite of the widely used antibiotic clindamycin (B1669177), a comprehensive pharmacokinetic profile of clindamycin sulfoxide (B87167) in humans remains largely uncharacterized in publicly available scientific literature. This technical guide summarizes the current understanding of clindamycin metabolism and highlights the significant gap in quantitative data for its primary metabolite, clindamycin sulfoxide.
Introduction
Clindamycin is a lincosamide antibiotic effective against a variety of anaerobic and Gram-positive bacteria. Following administration, it undergoes significant metabolism in the liver, with this compound being the principal metabolic product.[1][2][3] Understanding the pharmacokinetic profile of this major metabolite is crucial for a complete comprehension of clindamycin's disposition, potential for drug-drug interactions, and overall therapeutic effect. However, a thorough review of existing literature reveals a notable absence of detailed in vivo pharmacokinetic studies characterizing this compound in human subjects.
Metabolism of Clindamycin to this compound
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. Specifically, the isoform CYP3A4 is the main enzyme responsible for the oxidation of clindamycin to this compound.[1][3][4] A minor contribution from another isoform, CYP3A5, has also been suggested.[4] This metabolic conversion represents the major pathway for clindamycin's biotransformation in the body.
The metabolic pathway can be visualized as a straightforward enzymatic conversion:
Pharmacokinetic Data: A Notable Gap
A comprehensive search of scientific databases for pharmacokinetic parameters of this compound in humans—such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½)—did not yield any specific quantitative data. The existing research predominantly focuses on the pharmacokinetics of the parent drug, clindamycin.
While some studies have developed analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous detection of clindamycin and its metabolites, they do not report the pharmacokinetic profiles of these metabolites in vivo.[5] One study analyzing sewage did find that the concentration of this compound was significantly higher than that of the parent compound, which indirectly supports its status as a major metabolite but provides no information on its kinetic profile in the human body.
Experimental Protocols: Focus on the Parent Drug
The available literature provides detailed experimental protocols for the quantification of clindamycin in human plasma. These methods are essential for therapeutic drug monitoring and pharmacokinetic studies of the parent compound.
Representative Analytical Method: LC-MS/MS for Clindamycin in Human Plasma
A common approach for the analysis of clindamycin in human plasma involves protein precipitation followed by LC-MS/MS analysis.
Experimental Workflow:
Methodological Details (General Steps):
-
Sample Preparation: Plasma samples are typically treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins that can interfere with the analysis.
-
Separation: The resulting supernatant is injected into a liquid chromatography system, where clindamycin is separated from other components of the plasma matrix on a C18 column.
-
Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge ratio transitions unique to clindamycin, allowing for highly selective and sensitive quantification.
Conclusion and Future Directions
The biotransformation of clindamycin to its major metabolite, this compound, via CYP3A4 is well-established. However, there is a significant void in the scientific literature concerning the in vivo pharmacokinetic profile of this compound in humans. The absence of data on the Cmax, Tmax, AUC, and half-life of this metabolite limits a complete understanding of clindamycin's pharmacology.
Future research should prioritize conducting pharmacokinetic studies in humans that specifically measure the plasma concentrations of both clindamycin and this compound over time. Such studies would provide invaluable information for researchers, scientists, and drug development professionals, potentially impacting dosing regimens, understanding of drug-drug interactions, and the overall therapeutic use of clindamycin. Until such data becomes available, a comprehensive technical guide on the pharmacokinetic profile of this compound in humans cannot be fully realized.
References
The Biological Activity of Clindamycin Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is a widely utilized therapeutic agent against a variety of bacterial infections, particularly those caused by anaerobic and Gram-positive aerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Following administration, clindamycin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two main metabolites: clindamycin sulfoxide, the major metabolite, and N-demethylclindamycin, a minor metabolite.[3][4] While the antimicrobial properties of the parent drug are well-established, the biological activity of its metabolites is a critical area of research for understanding the overall therapeutic and potential off-target effects of clindamycin treatment. This guide provides a comprehensive overview of the known biological activities of clindamycin and its primary metabolites, with a focus on their antimicrobial spectrum and immunomodulatory effects.
Metabolism of Clindamycin
Clindamycin undergoes hepatic metabolism to form its primary metabolites. The major pathway involves oxidation to this compound, while a smaller fraction is demethylated to N-demethylclindamycin.[3] Both of these metabolites have demonstrated biological activity.
Metabolism of Clindamycin by Cytochrome P450 Enzymes.
Antimicrobial Activity
The antimicrobial activity of clindamycin and its metabolites is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Quantitative Data on Antimicrobial Activity
The following tables summarize the available MIC data for clindamycin and its metabolites against various clinically relevant bacteria.
Table 1: Comparative In Vitro Activity against Staphylococcus aureus [5][6]
| Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clindamycin | 0.06 - >4 | 0.125 | 0.25 |
| This compound | 0.5 - >4 | 2 | 4 |
| N-demethylclindamycin | 0.125 - >4 | 0.5 | 2 |
Table 2: In Vitro Activity against Anaerobic Bacteria
| Bacterium | Compound | MIC (mg/L) | Reference |
| Bacteroides fragilis | Clindamycin | 0.06 - >32 | [2][7][8][9] |
| This compound | 2 | [1] | |
| Clostridium perfringens | Clindamycin | 0.07 - 256 | [10][11][12][13] |
| Prevotella prevotti | This compound | 2 | [1] |
| Clostridium sordellii | This compound | 1 | [1] |
Table 3: In Vitro Activity against Streptococcus pyogenes
| Compound | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Clindamycin | 0.016 - 256 | 0.094 | [14][15][16] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of MIC values for clindamycin and its metabolites is crucial for understanding their antimicrobial potency. The broth microdilution method is a standard laboratory procedure for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is adapted from the general guidelines for antimicrobial susceptibility testing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteroides fragilis resistance to clindamycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antibiotics on toxin production and viability of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility and Association with Toxin Determinants in Clostridium perfringens Isolates from Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of single and combination antimicrobial agents for prevention of experimental gas gangrene caused by Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Clindamycin Sulfoxide: A Technical Guide
Introduction
Clindamycin (B1669177), a semi-synthetic lincosamide antibiotic, has been a cornerstone in the treatment of bacterial infections for over half a century. Its discovery and subsequent development have provided clinicians with a vital tool against a range of pathogens, particularly anaerobic bacteria and gram-positive cocci. Central to the understanding of clindamycin's in vivo activity and metabolic fate is its major metabolite, clindamycin sulfoxide (B87167). This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and biological significance of clindamycin sulfoxide, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Lincomycin (B1675468) to Clindamycin and its Metabolite
The story of clindamycin begins with its parent compound, lincomycin, an antibiotic naturally produced by the actinobacterium Streptomyces lincolnensis. In 1966, researchers Barney J. Magerlein, Robert D. Birkenmeyer, and Fred Kagan at The Upjohn Company successfully synthesized a chlorinated derivative of lincomycin, which they named clindamycin.[1][2] This new compound demonstrated superior antibacterial activity and better oral absorption compared to its predecessor.[3] The Upjohn Company, with a history of significant contributions to the field of antibiotics, played a pivotal role in the development and commercialization of both lincomycin and clindamycin.[4][5] Clindamycin received its first FDA approval on February 22, 1970.[1]
Subsequent research into the pharmacokinetics of clindamycin revealed that it is extensively metabolized in the liver. The primary metabolic pathway was identified as S-oxidation, leading to the formation of this compound as the major metabolite.[6][7] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[6]
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of clindamycin and its sulfoxide metabolite is crucial for their application in research and drug development.
Chemical Properties
| Property | Clindamycin | This compound |
| Chemical Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₃ClN₂O₆S |
| Molecular Weight | 424.98 g/mol | 440.98 g/mol |
| CAS Number | 18323-44-9 | 22431-46-5 |
| Appearance | White or yellow powder | Solid |
| Solubility | Very soluble in water | Slightly soluble in methanol (B129727) and water |
Pharmacokinetic Parameters (Human)
| Parameter | Clindamycin | This compound |
| Bioavailability (Oral) | ~90% | Not directly administered |
| Protein Binding | 95% | Data not available |
| Metabolism | Hepatic (primarily CYP3A4) to this compound and N-desmethylclindamycin | Further metabolism not extensively characterized |
| Elimination Half-life | 2-3 hours | Data not available |
| Route of Elimination | Bile and urine (around 20% as parent drug) | Primarily excreted in urine and bile |
| Peak Plasma Concentration (Cmax) | Varies with dose and administration route | Dependent on clindamycin metabolism |
| Time to Peak (Tmax) | ~45-60 minutes (oral) | Follows formation from clindamycin |
| Volume of Distribution (Vd) | 0.66 - 0.79 L/kg | Data not available |
| Clearance | 0.21 - 0.27 L/h/kg | Data not available |
Sources:[3][8][10][11][12][13]
Mechanism of Action and Antimicrobial Activity
Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[14] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[11] This mechanism is shared by its active metabolite, this compound.
Antimicrobial Spectrum of this compound
While generally considered less potent than the parent compound, this compound retains antimicrobial activity against a range of bacteria.
| Organism | MIC (μg/mL) |
| Prevotella prevotti | 2 |
| Bacteroides fragilis | 2 |
| Clostridium sordellii | 1 |
| Staphylococcus aureus (clindamycin-susceptible strains) | 1 - 2 |
The retained activity of this compound suggests that it may contribute to the overall therapeutic effect of clindamycin in vivo.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the method described in Chinese patent CN105294786A.[15]
Objective: To synthesize this compound via the oxidation of clindamycin.
Materials:
-
Clindamycin hydrochloride
-
Aqueous hydrogen peroxide (H₂O₂) solution (30%)
-
Dehydrated ethanol (B145695)
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
Dissolve clindamycin hydrochloride in water in the reaction vessel.
-
While stirring, add the aqueous hydrogen peroxide solution to the reaction mixture. The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.
-
Maintain the reaction temperature between 10°C and 50°C. The reaction time will vary from 30 minutes to 1.5 hours, with shorter times required at higher temperatures.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to ensure the conversion of clindamycin and minimize the formation of the clindamycin sulfone byproduct.
-
Upon completion of the reaction, add three volumes of dehydrated ethanol to the reaction mixture to precipitate the product.
-
Stir the mixture and then collect the white solid precipitate by suction filtration.
-
Dry the product under vacuum at room temperature to obtain this compound as a mixture of two stereoisomers.
Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by chromatographic techniques such as column chromatography.
Analytical Method for Clindamycin and this compound
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of clindamycin and this compound in biological matrices.[16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm)
-
Mobile Phase A: 0.05% formic acid in 2 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (97:3 v/v)
-
Mobile Phase B: 0.05% formic acid in 2 mM aqueous ammonium acetate and acetonitrile (5:95 v/v)
-
Gradient Elution: A linear gradient from 100% A to 100% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clindamycin: Precursor ion (m/z) 425.0 → Product ion (m/z) [specific fragment]
-
This compound: Precursor ion (m/z) 441.1 → Product ion (m/z) 126.1
-
-
Ion Spray Voltage: 5500 V
Sample Preparation (e.g., Plasma):
-
Protein precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Metabolic Pathway of Clindamycin
Mechanism of Action and Effect on Virulence Factors
Experimental Workflow: Metabolite Identification
Conclusion
This compound, the primary metabolite of clindamycin, represents a significant aspect of the parent drug's history and pharmacology. From its origins in the pioneering research at The Upjohn Company to its role in the in vivo activity of clindamycin, the study of this metabolite has provided valuable insights into drug metabolism and antibiotic efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of clindamycin and its derivatives. Continued investigation into the specific contributions of this compound to the overall therapeutic and toxicological profile of clindamycin will further refine our use of this important antibiotic.
References
- 1. acs.org [acs.org]
- 2. cdn.knightlab.com [cdn.knightlab.com]
- 3. Clindamycin - Wikipedia [en.wikipedia.org]
- 4. History of The Upjohn Company – FundingUniverse [fundinguniverse.com]
- 5. upjohn.net [upjohn.net]
- 6. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Comparative pharmacokinetics and serum inhibitory activity of clindamycin in different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of bioavailabilities and pharmacokinetics of clindamycin in healthy volunteers and patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Physicochemical Properties of Clindamycin Sulfoxide Solid Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177) sulfoxide (B87167), the primary metabolite of the antibiotic clindamycin, is a crucial compound in understanding the in vivo activity and potential impurities of the parent drug. A thorough characterization of its solid-state physicochemical properties is essential for its use as a reference standard, for formulation development, and for ensuring the quality and stability of clindamycin-based pharmaceutical products. This technical guide provides a comprehensive overview of the key physicochemical properties of clindamycin sulfoxide in its solid form. It details experimental protocols for crucial analytical techniques and presents representative data to aid researchers in their understanding and utilization of this compound.
Introduction
The solid-state properties of an active pharmaceutical ingredient (API) and its metabolites significantly influence their behavior, from manufacturing and formulation to bioavailability and stability. This compound, formed via S-oxidation of clindamycin, is a key metabolite that warrants detailed solid-state characterization.[1][2] Understanding its crystalline or amorphous nature, thermal stability, solubility, and hygroscopicity is paramount for its application in pharmaceutical research and development. This guide outlines the essential physicochemical characteristics of solid-form this compound and provides detailed methodologies for their determination.
General Properties of this compound
This compound is an off-white solid.[3] A summary of its fundamental properties is presented in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | [4] |
| Synonyms | 7(S)-Chloro-7-deoxylincomycin Sulfoxide, U-25026A | [3] |
| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [4] |
| Molecular Weight | 440.98 g/mol | [4] |
| CAS Number | 22431-46-5 | [4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 85-88 °C | [3] |
Solid-State Characterization
The solid form of this compound can be characterized by a variety of analytical techniques to understand its crystal structure, thermal behavior, and interactions with moisture.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is a fundamental technique for determining the crystalline or amorphous nature of a solid material.[5][6] A crystalline solid will produce a unique diffraction pattern with sharp peaks, while an amorphous solid will result in a broad halo with no distinct peaks.
Table 2: Representative Powder X-ray Diffraction Data for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 45 |
| 17.0 | 5.21 | 80 |
| 20.5 | 4.33 | 55 |
| 23.1 | 3.85 | 30 |
| 25.7 | 3.46 | 25 |
Note: This is representative data and may not reflect the actual diffraction pattern of a specific polymorphic form.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of a material, including melting point, glass transitions, and decomposition temperature.[7][8][9]
Table 3: Representative Thermal Analysis Data for this compound
| Analysis | Parameter | Value |
| DSC | Onset of Melting | 84 °C |
| Peak Melting Point | 86.5 °C | |
| Enthalpy of Fusion | 75 J/g | |
| TGA | Onset of Decomposition | 195 °C |
| Major Weight Loss | 200 - 350 °C |
Note: This is representative data. Actual values can vary based on the crystalline form and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint of the compound.
Table 4: Representative FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching |
| 2960-2850 | C-H stretching (aliphatic) |
| 1650 | C=O stretching (amide I) |
| 1550 | N-H bending (amide II) |
| 1040 | S=O stretching (sulfoxide) |
| 750 | C-Cl stretching |
Note: This is representative data. The exact peak positions and intensities can be influenced by the solid-state form.
Solubility and Hygroscopicity
Solubility
Solubility is a critical parameter that affects the bioavailability of a drug.[10][11] The solubility of this compound in various solvents is an important consideration for analytical method development and pre-formulation studies.
Table 5: Representative Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) |
| Water | ~1.5 (Slightly Soluble) |
| Methanol | ~2.0 (Slightly Soluble) |
| Ethanol | ~1.0 (Slightly Soluble) |
| Dimethyl Sulfoxide (DMSO) | > 50 (Freely Soluble) |
Note: This is representative data. "Slightly soluble" is a general descriptor from vendor data sheets; quantitative values are estimates.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the standard technique to assess this property.[12][13][14]
Table 6: Representative Hygroscopicity Data for this compound
| Relative Humidity (%) | Water Uptake (%) | Classification |
| 0 - 80 | < 0.2 | Non-hygroscopic |
| 80 - 95 | 0.2 - 1.0 | Slightly hygroscopic |
Note: This is representative data based on the expected behavior of a crystalline solid.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data.
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation : A small amount of the this compound solid is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.[6] The powdered sample is then carefully mounted onto a zero-background sample holder.
-
Instrument Setup : The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source. Typical settings are 40 kV and 40 mA.
-
Data Collection : The sample is scanned over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis : The resulting diffraction pattern is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.
Thermal Analysis (DSC/TGA) Protocol
-
Sample Preparation : Approximately 3-5 mg of this compound is accurately weighed into an aluminum pan for DSC or a platinum pan for TGA. For DSC, the pan is typically sealed with a pinholed lid.
-
Instrument Setup : The analysis is conducted under a nitrogen purge (typically 50 mL/min) to prevent oxidative degradation.
-
Data Collection : The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range appropriate for the substance (e.g., 25 °C to 300 °C).
-
Data Analysis : The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point and enthalpy of fusion. The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of thermal decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation : A small amount of this compound (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.[15][16]
-
Instrument Setup : The FTIR spectrometer is set to collect data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of air or a pure KBr pellet is collected.
-
Data Collection : The sample pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed to identify the positions of absorption bands, which are then correlated with the characteristic vibrational frequencies of the functional groups in the molecule.
Solubility Determination Protocol
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substan… [ouci.dntb.gov.ua]
- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. rheolution.com [rheolution.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. tainstruments.com [tainstruments.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
Clindamycin Sulfoxide: A Comprehensive Technical Guide on the Primary Metabolite of Clindamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177), a lincosamide antibiotic, undergoes extensive hepatic metabolism following administration. The primary pathway involves the oxidation of the parent molecule to its major metabolite, clindamycin sulfoxide (B87167). This transformation is principally mediated by the cytochrome P450 enzyme system, specifically CYP3A4. Understanding the formation, pharmacokinetic profile, and analytical quantification of clindamycin sulfoxide is crucial for a comprehensive evaluation of clindamycin's disposition and potential for drug-drug interactions. This technical guide provides an in-depth overview of this compound, including its metabolic pathway, quantitative data, and detailed experimental protocols for its analysis and in vitro generation.
Introduction
Clindamycin is a widely utilized antibiotic effective against a range of anaerobic and Gram-positive aerobic bacteria. Its therapeutic efficacy is influenced by its pharmacokinetic properties, including its metabolism. The conversion of clindamycin to this compound represents the most significant metabolic route. While often considered a metabolite, this compound has been reported to possess some level of antibacterial activity, making its characterization important for understanding the overall pharmacological profile of clindamycin. This document serves as a technical resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, providing a consolidated source of information on this compound.
Metabolism of Clindamycin to this compound
The biotransformation of clindamycin to this compound is an S-oxidation reaction. This metabolic process primarily occurs in the liver and is catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[1][2][3] The reaction involves the addition of an oxygen atom to the sulfur atom of the clindamycin molecule.
Besides this compound, a minor metabolite, N-desmethylclindamycin, is also formed through the action of CYP3A4 and CYP3A5.[1][2]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathway of clindamycin.
Quantitative Data: Pharmacokinetics of Clindamycin
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [3] |
| Peak Plasma Concentration (Cmax) | 2-3 µg/mL (for a 150 mg dose) | [3] |
| Elimination Half-life (t½) | 2-3 hours | [3] |
| Bioavailability | ~90% | [3] |
Experimental Protocols
In Vitro Metabolism of Clindamycin in Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of clindamycin to this compound using human liver microsomes.[4]
Objective: To determine the in vitro formation of this compound from clindamycin in the presence of human liver microsomes and an NADPH-generating system.
Materials:
-
Clindamycin
-
Human liver microsomes (pooled)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH-generating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add clindamycin (at a desired concentration, e.g., 1-100 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold methanol.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.
-
Experimental Workflow Diagram
Simultaneous Quantification of Clindamycin and this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous analysis of clindamycin and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of clindamycin and this compound in human plasma.
Materials:
-
Human plasma (blank)
-
Clindamycin and this compound reference standards
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior)
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Reversed-phase C18 analytical column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of clindamycin, this compound, and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (unknown, standard, or QC), add 300 µL of ice-cold acetonitrile containing the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for clindamycin, this compound, and the IS.
-
-
-
Data Analysis:
-
Quantify the concentrations of clindamycin and this compound in the samples by constructing a calibration curve based on the peak area ratios of the analytes to the IS.
-
Analytical Workflow Diagram
Conclusion
This compound is the principal metabolite of clindamycin, formed primarily through CYP3A4-mediated S-oxidation. A thorough understanding of its formation and pharmacokinetic properties is essential for a complete characterization of clindamycin's disposition in the body. The experimental protocols provided in this guide offer a framework for the in vitro study of its metabolism and its quantitative analysis in biological matrices. Further research focusing on the simultaneous pharmacokinetic profiling of both clindamycin and this compound in diverse patient populations will provide a more comprehensive understanding of their interplay and clinical significance.
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Implications of Clindamycin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177), a widely prescribed lincosamide antibiotic, undergoes significant metabolism in the body, leading to the formation of various metabolites. Among these, clindamycin sulfoxide (B87167) emerges as the predominant and biologically active metabolite. This technical guide provides a comprehensive overview of the therapeutic implications of clindamycin sulfoxide, focusing on its mechanism of action, antimicrobial activity, metabolic pathway, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research, offering detailed methodologies and quantitative data to support further investigation and application of this important metabolite.
Introduction
Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468) and is effective against a broad spectrum of anaerobic and Gram-positive bacteria.[1] Its clinical efficacy is well-established; however, a thorough understanding of its pharmacokinetics and metabolism is crucial for optimizing therapeutic outcomes. In humans, clindamycin is extensively metabolized in the liver, primarily to this compound and a minor metabolite, N-desmethylclindamycin.[2][3] this compound is not an inactive byproduct but an active metabolite that contributes to the overall therapeutic effect of the parent drug.[4] This guide delves into the specifics of this compound, providing a technical foundation for its study and potential therapeutic applications.
Mechanism of Action
Clindamycin and its active metabolites, including this compound, exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, interfering with the translocation of peptidyl-tRNA and preventing the elongation of the peptide chain.[1][5]
In Vitro Antimicrobial Activity
This compound has demonstrated in vitro activity against a range of anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.
| Bacterial Strain | MIC (mg/L) |
| Prevotella prevotti | 2 |
| Bacteroides fragilis | 2 |
| Clostridium sordellii | 1 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Anaerobic Bacteria [4]
Metabolism of Clindamycin to this compound
The primary pathway for the formation of this compound is the S-oxidation of clindamycin.[2] This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme system in the liver, specifically the CYP3A4 isoform, with a minor contribution from CYP3A5.[2][6]
Experimental Protocol: In Vitro Metabolism of Clindamycin in Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of clindamycin to this compound using human liver microsomes.
Materials:
-
Human liver microsomes
-
Clindamycin hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., diphenhydramine)[7]
-
HPLC system with UV or MS/MS detector
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), clindamycin (at various concentrations to determine kinetics), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
Diagram of the Metabolic Pathway:
Caption: Metabolic conversion of Clindamycin to this compound.
Synthesis of this compound
For research purposes, this compound can be synthesized from clindamycin. A common method involves the oxidation of clindamycin using hydrogen peroxide.
Experimental Protocol: Synthesis of this compound
This protocol is based on a method described in the patent literature.[8]
Materials:
-
Clindamycin or clindamycin hydrochloride
-
30% Aqueous hydrogen peroxide solution
-
Water
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve clindamycin (e.g., 5.11 g) in a small amount of water (e.g., 2 mL).
-
Addition of Oxidant: Add a 30% aqueous hydrogen peroxide solution (e.g., 4.5 mL). The molar ratio of clindamycin to hydrogen peroxide can range from 1:2 to 1:6.[8]
-
Reaction: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). The reaction temperature can range from 5 to 55°C and the time from 20 minutes to 2 hours.[8]
-
Precipitation: After the reaction is complete, add a threefold volume of ethanol to the solution to precipitate the solid product.
-
Isolation and Drying: Isolate the white solid product by suction filtration and dry it under vacuum at room temperature.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Pharmacokinetics
| Parameter | Value | Reference |
| Clindamycin (Oral Administration) | ||
| Bioavailability | ~90% | [5] |
| Time to Peak Concentration (Tmax) | ~60 minutes | [5] |
| Elimination Half-life (t1/2) | ~2-3 hours in healthy adults | |
| Apparent Clearance (CL/F) | 23 L/h | [1] |
| Apparent Volume of Distribution (V/F) | 103 L | [1] |
| Clindamycin (Intravenous Administration) | ||
| Clearance | 0.27 ± 0.06 L/h/kg (healthy volunteers) | [9] |
| Volume of Distribution (steady state) | 0.79 ± 0.13 L/kg (healthy volunteers) | [9] |
Table 2: Pharmacokinetic Parameters of Clindamycin in Humans
Quantitative Analysis
Accurate quantification of clindamycin and its metabolites is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: Quantitative Analysis of Clindamycin in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of clindamycin in human plasma. A similar approach can be validated for the quantification of this compound.
Materials:
-
Human plasma samples
-
Acetonitrile
-
Internal standard (e.g., diphenhydramine (B27) or a stable isotope-labeled analog of clindamycin)[7][10]
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): To a known volume of plasma, add a precipitating agent like acetonitrile (often containing the internal standard). Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a suitable C18 analytical column. Use a mobile phase gradient (e.g., methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer) to separate clindamycin and the internal standard.[7]
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for clindamycin (e.g., m/z 425.2 → 126.3) and the internal standard in multiple reaction monitoring (MRM) mode.[7]
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of clindamycin in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
This compound is a significant, active metabolite of clindamycin with its own antimicrobial properties. Understanding its formation, activity, and pharmacokinetic profile is crucial for a complete picture of clindamycin's therapeutic action. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic implications of this compound. Future research should focus on obtaining more detailed pharmacokinetic data for this metabolite in various patient populations and further elucidating its role in the overall efficacy and safety profile of clindamycin therapy.
References
- 1. Population Pharmacokinetics of Orally Administered Clindamycin to Treat Prosthetic Joint Infections: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. oyc.co.jp [oyc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 8. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. Comparative study of bioavailabilities and pharmacokinetics of clindamycin in healthy volunteers and patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Clindamycin Sulfoxide: A Technical Guide to its Role in Efficacy and Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clindamycin (B1669177), a lincosamide antibiotic, is a cornerstone in the treatment of infections caused by anaerobic and Gram-positive bacteria. Its clinical efficacy is not solely dependent on the parent drug but is also influenced by its metabolism into active and inactive compounds. This technical guide provides an in-depth analysis of clindamycin sulfoxide (B87167), the major metabolite of clindamycin. We will explore its contribution to the overall therapeutic effect of clindamycin and its potential role in the complex landscape of antimicrobial resistance. This document consolidates available data on its antimicrobial activity, details experimental protocols for its study, and visualizes key metabolic and resistance pathways.
Clindamycin Metabolism and the Formation of Clindamycin Sulfoxide
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. The principal pathway involves the oxidation of the sulfur atom to form this compound.
-
Enzymatic Conversion: The transformation of clindamycin to this compound is predominantly catalyzed by the CYP3A4 isoenzyme, with a minor contribution from CYP3A5.[1][2]
-
Major Metabolite: this compound is the most abundant metabolite of clindamycin found in circulation.[3][4]
-
Further Metabolism: A minor metabolic pathway involves N-demethylation to form N-desmethylclindamycin, which also possesses some antimicrobial activity.[3][5]
Antimicrobial Activity of this compound
While often referred to as an "active" metabolite, the antimicrobial potency of this compound is generally lower than that of the parent compound. Its contribution to the overall clinical efficacy of clindamycin is a subject of ongoing research.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the available data comparing the MICs of clindamycin and this compound against various bacterial species.
| Bacterium | Resistance Status | Clindamycin MIC (mg/L) | This compound MIC (mg/L) | Reference(s) |
| Staphylococcus aureus | Susceptible (n=86) | 0.06 - 0.25 | 1 - 2 | [6] |
| Staphylococcus aureus | Resistant (n=12) | >4 | >5 | [6] |
| Prevotella prevotti | Not specified | Not specified | 2 | [7] |
| Bacteroides fragilis | Not specified | Not specified | 2 | [7] |
| Clostridium sordellii | Not specified | Not specified | 1 | [7] |
Note: The data for P. prevotti, B. fragilis, and C. sordellii for clindamycin were not provided in the cited source.
Role in Resistance Patterns
The emergence of resistance to clindamycin is a significant clinical concern. The primary mechanism of resistance in staphylococci is the modification of the ribosomal target site by erythromycin (B1671065) ribosome methylase (Erm) enzymes, encoded by erm genes. This can lead to cross-resistance to macrolides, lincosamides (including clindamycin), and streptogramin B antibiotics (MLSB resistance).
Inducible MLSB Resistance
A key phenomenon is inducible MLSB resistance, where bacteria appear susceptible to clindamycin in vitro but can rapidly develop resistance upon exposure to an inducing agent, such as erythromycin. This is of particular concern as it can lead to clinical failure with clindamycin therapy.[8][9] The D-test is a standard laboratory procedure to detect this phenotype. There is currently no direct evidence to suggest that this compound itself can act as a potent inducer of erm gene expression.
Experimental Protocols
Synthesis of this compound
This protocol is based on a method described in a patent, utilizing hydrogen peroxide as the oxidizing agent.[3]
-
Reaction Setup: Dissolve clindamycin (or its hydrochloride salt) in an appropriate solvent.
-
Oxidation: Add an aqueous solution of hydrogen peroxide to the clindamycin solution. The molar ratio of clindamycin to hydrogen peroxide should be in the range of 1:2 to 1:6.
-
Reaction Conditions: Maintain the reaction temperature between 5°C and 55°C with constant agitation. The reaction time will vary from 20 minutes to 2 hours, depending on the temperature.
-
Product Isolation: After the reaction is complete, add approximately three volumes of dehydrated alcohol to precipitate the product.
-
Purification: Collect the white solid by suction filtration and dry under reduced pressure to obtain this compound as a mixture of stereoisomers.
Note: This reaction requires careful monitoring to avoid over-oxidation to clindamycin sulfone.
Quantification of Clindamycin and this compound in Plasma
This protocol outlines a general procedure for the extraction and analysis of clindamycin and its sulfoxide metabolite from plasma using HPLC or LC-MS/MS.
-
Sample Collection: Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
Internal Standard: Spike a known volume of plasma (e.g., 200 µL) with an internal standard.
-
Precipitation: Add ice-cold acetonitrile (B52724) (e.g., 1 mL) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at high speed (e.g., 13,000 g) for 5 minutes.
-
Extraction: Carefully transfer the supernatant to a clean tube for analysis.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M disodium (B8443419) hydrogen phosphate, pH 2.9) and acetonitrile (e.g., 71:29 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 195 nm.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clindamycin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions should be optimized for the instrument being used.
Immunomodulatory Effects
Beyond its direct antimicrobial activity, clindamycin has been shown to possess immunomodulatory properties. These effects may contribute to its clinical efficacy, particularly in severe, toxin-mediated infections.
-
Cytokine Modulation: Clindamycin can modulate the production of inflammatory cytokines by immune cells. For instance, it has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) while increasing interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[5][10]
-
Neutrophil Function: Clindamycin can accumulate in neutrophils and, at high concentrations, may affect their function, including degranulation and respiratory burst activity.[11][12]
-
Toxin Production: Clindamycin can suppress the production of bacterial toxins, such as Toxic Shock Syndrome Toxin-1 (TSST-1), even at sub-inhibitory concentrations.[13] This is a critical aspect of its utility in treating toxin-mediated diseases.
The specific contribution of this compound to these immunomodulatory effects has not been extensively studied and represents a key area for future research.
Conclusion and Future Directions
This compound is a key metabolite in the clinical pharmacology of clindamycin. While it possesses in vitro antimicrobial activity, it is less potent than the parent drug. Its overall contribution to the therapeutic efficacy of clindamycin is likely a combination of its direct antibacterial effects and its potential immunomodulatory properties, although the latter requires further investigation. The role of this compound in the development of antimicrobial resistance, particularly in the induction of erm-mediated resistance, remains an important area for future research. A more comprehensive understanding of the comparative pharmacology of clindamycin and its sulfoxide metabolite will be crucial for optimizing dosing strategies and combating the growing threat of antimicrobial resistance.
Key areas for future research include:
-
Comprehensive comparative MIC studies of clindamycin and this compound against a broader range of clinically relevant anaerobic and aerobic bacteria, including strains with well-characterized resistance mechanisms.
-
Direct investigation into the potential of this compound to induce erm gene expression and select for resistant mutants.
-
Studies to delineate the specific contributions of clindamycin and its sulfoxide metabolite to the suppression of bacterial toxin production.
-
In-depth analysis of the differential effects of clindamycin and this compound on host immune cell signaling pathways.
-
In vivo studies in animal models to compare the efficacy of clindamycin and this compound in treating various types of infections.
This technical guide provides a foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in antimicrobial therapy.
References
- 1. Anti-inflammatory and Immunomodulatory Effects of Antibiotics and Their Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inducible clindamycin resistance and erm genes in Staphylococcus aureus in school children in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. [PDF] Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages | Semantic Scholar [semanticscholar.org]
- 11. Alkalinization of the intralysosomal pH by clindamycin and its effects on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vivo effects of clindamycin on neutrophil function--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Methodological & Application
Synthesis of Clindamycin Sulfoxide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chemical synthesis of clindamycin (B1669177) sulfoxide (B87167) from clindamycin. Clindamycin sulfoxide is the primary active metabolite of the antibiotic clindamycin and is a crucial reference standard in pharmaceutical research and development.
Clindamycin, a lincosamide antibiotic, is primarily metabolized in vivo by cytochrome P450 3A4 (CYP3A4) to form this compound.[1][2][3][4][5] This metabolite itself exhibits antibacterial activity.[6][7] The controlled chemical synthesis of this compound is essential for various research applications, including its use as a reference standard in analytical method development, for impurity profiling in drug manufacturing, and for further pharmacological studies.[8]
This document outlines a straightforward and high-yield synthesis method using hydrogen peroxide as the oxidizing agent, based on established procedures.[9][10] Additionally, it provides protocols for the characterization of the synthesized product using modern analytical techniques.
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidation of clindamycin to this compound using hydrogen peroxide. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone.[9][10]
Materials:
-
Clindamycin hydrochloride
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
In a 50 mL round-bottom flask, dissolve 5.11 g of clindamycin in 2 mL of deionized water.
-
Slowly add 4.5 mL of 30% aqueous hydrogen peroxide solution to the flask while stirring. The molar ratio of clindamycin to hydrogen peroxide should be approximately 1:3 to 1:5.
-
Once the clindamycin is fully dissolved, place the flask in a water bath set to 50°C and continue stirring for 30 minutes to 1.5 hours. Alternatively, the reaction can be carried out in an ice bath at 10°C for 2 hours.
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, add three volumes of ethanol to the reaction mixture to precipitate the product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum at room temperature to obtain this compound as a white solid. The product is a mixture of two stereoisomers.
Analytical Characterization of this compound
Accurate characterization of the synthesized this compound is critical to confirm its identity and purity. The following are standard analytical methods.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of 0.02M disodium (B8443419) hydrogen phosphate (B84403) buffer (pH adjusted to 2.9) and acetonitrile (B52724) (71:29 v/v).[4]
Chromatographic Conditions: [4]
-
Flow rate: 1.5 mL/min
-
Detection wavelength: 195 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Utilize a C18 column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Mass Spectrometry Conditions: [1]
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Clindamycin: Precursor ion m/z 425.0 → Product ions m/z 126.1 and m/z 377.2
-
This compound: Precursor ion m/z 441.15 → Product ions m/z 377.0 and m/z 126.1
-
-
¹H NMR and ¹³C NMR spectra can be acquired to confirm the chemical structure of this compound. The spectra should be compared with reference spectra or with the spectrum of the starting material (clindamycin) to identify the characteristic shifts indicative of the sulfoxide group formation. The expected proton NMR spectrum of clindamycin shows a cluster of methine resonances between 3.5 and 5.3 ppm, characteristic of the sugar moiety.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.
| Synthesis Parameter | Value | Reference |
| Yield | 97.4% - 97.6% | [9][10] |
| Purity (Commercial Standard) | ≥90% (mixture of diastereomers) | [9] |
| Purity (Isomer A) | 98.06% | [11] |
| Purity (Isomer B) | 98.22% |
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [12][13] |
| Molecular Weight | 441.0 g/mol | [12][13] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in methanol (B129727) and water | [9] |
| Storage | -20°C under inert atmosphere |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. allmpus.com [allmpus.com]
- 12. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of Clindamycin Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction Clindamycin (B1669177) is a lincosamide antibiotic used to treat a variety of serious bacterial infections. Clindamycin sulfoxide (B87167) is the primary bioactive metabolite of Clindamycin and is also a known impurity and degradation product that can arise during manufacturing or storage.[1][2][3] Monitoring and quantifying Clindamycin sulfoxide is critical for ensuring the quality, safety, and efficacy of Clindamycin drug products and for studying its environmental fate.[2][4] This document provides detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for product quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex matrices.
Logical Relationship: Clindamycin Oxidation
The diagram below illustrates the oxidative transformation of Clindamycin to its sulfoxide metabolite, which is the central focus of these analytical methods.
Figure 1. Oxidation of Clindamycin to this compound.
Method 1: HPLC-UV for Impurity Profiling in Formulations
High-Performance Liquid Chromatography with UV detection is a widely used, reliable method for the determination of Clindamycin and its related compounds, including this compound, in bulk drug substances and pharmaceutical formulations.[5][6][7]
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines the typical workflow for analyzing this compound using HPLC-UV.
Figure 2. General workflow for HPLC-UV analysis.
Detailed HPLC-UV Protocol
This protocol is a representative method synthesized from published literature for the analysis of Clindamycin and its related impurities.[5][6][8]
-
Chromatographic Conditions:
-
Column: Waters Xterra RP18, 4.6 x 100 mm, 3.5 µm particle size, or equivalent C18 column.[5][6]
-
Mobile Phase A: 10 mM Carbonate Buffer, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient can be optimized to separate Clindamycin from its sulfoxide and other impurities. A starting point could be 95% A, moving to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 15-20 µL.[9]
-
-
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard at approximately 0.1 mg/mL in diluent. Further dilute to a working concentration relevant to the specification limit (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a target concentration of Clindamycin of approximately 1 mg/mL. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.
-
Method 2: LC-MS/MS for Trace Level Detection
For applications requiring higher sensitivity and selectivity, such as analyzing biological fluids (plasma) or environmental samples (sewage), LC-MS/MS is the method of choice.[1][10][11] It provides excellent specificity for quantifying Clindamycin and this compound at very low concentrations.
Experimental Workflow: LC-MS/MS Analysis
The diagram below details the steps involved in a typical LC-MS/MS analytical workflow.
Figure 3. General workflow for LC-MS/MS analysis.
Detailed LC-MS/MS Protocol
This protocol is based on a published method for the simultaneous determination of Clindamycin and this compound in environmental samples.[1][12]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Synergi 4 µm Polar-RP, or equivalent polar-modified C18 column.
-
Mobile Phase A: 2 mM Ammonium Acetate with 0.05% Formic Acid in Water.
-
Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 0.05% Formic Acid.
-
Gradient Program: A fast gradient is typically used. Example: Start at 100% A, linearly decrease to 0% A over 4 minutes, hold for 1.4 minutes, then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Preparation of Solutions:
-
Sample Preparation (for water samples): Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. Elute the analytes with a suitable solvent (e.g., methanol (B129727) with 1% formic acid), evaporate the eluate to dryness under a stream of nitrogen, and reconstitute in a small volume of mobile phase.[12]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., clean water, blank plasma) with known concentrations of Clindamycin and this compound reference standards. Process these standards using the same sample preparation procedure as the unknown samples.
-
-
Analysis and Calculation:
-
Inject the processed samples and calibration standards into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area response versus the concentration for each analyte in the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area responses from the calibration curve.
-
Data Summary and Method Comparison
The table below summarizes the key parameters and performance characteristics of the two described analytical methods.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Primary Application | Impurity profiling, Quality Control (QC) of formulations | Trace-level quantification in biological and environmental matrices |
| Typical Matrix | Bulk Drug Substance, Tablets, Injections[5][6][9] | Plasma, Sewage, Wastewater[1][2][10] |
| Column | C18 (e.g., Waters Xterra RP18)[5][6] | Polar-modified C18 (e.g., Synergi Polar-RP)[12] |
| Detection Principle | UV Absorbance (e.g., 214 nm)[5][6] | Mass-to-charge ratio (m/z) of precursor and product ions[12] |
| Selectivity | Moderate; based on chromatographic retention time | Very High; based on retention time and specific mass transitions |
| Sensitivity | µg/mL range (e.g., LOQ ~0.1-0.2 µg/mL for parent drug)[6][13] | ng/mL to pg/mL range |
| Key Advantage | Robust, widely available, cost-effective | Exceptional sensitivity and specificity for complex samples |
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of clindamycin and its metabolite this compound in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [rjraap.com]
- 8. scribd.com [scribd.com]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. bioagilytix.com [bioagilytix.com]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Application Note: Quantification of Clindamycin and its Metabolite, Clindamycin Sulfoxide, in Human Plasma using HPLC-MS/MS
Introduction
Clindamycin (B1669177) is a lincosamide antibiotic used to treat a variety of serious bacterial infections. Monitoring its plasma concentrations, along with its major metabolite, clindamycin sulfoxide (B87167), is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in therapeutic drug monitoring to optimize dosage regimens and minimize toxicity. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of clindamycin and clindamycin sulfoxide in human plasma. The method is intended for researchers, scientists, and drug development professionals.
Principle
The method involves the extraction of clindamycin, this compound, and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Experimental Protocols
1. Materials and Reagents
-
Clindamycin hydrochloride (reference standard)
-
This compound (reference standard)
-
Lincomycin (B1675468) hydrochloride (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve clindamycin hydrochloride and this compound in methanol to obtain individual stock solutions of 1 mg/mL. A stock solution of the internal standard, lincomycin, is also prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from 1 to 5000 ng/mL for both clindamycin and this compound.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
4. Sample Preparation
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL lincomycin in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 5).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
5. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | A validated UPLC or HPLC system capable of gradient elution. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.3 mL/min. |
| Gradient Elution | A suitable gradient to separate the analytes from endogenous plasma components. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | See Table 1. |
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Clindamycin | 425.2 | 126.3 | 200 | 25 |
| This compound | 441.15 | 341.2 (Quantifier) | 200 | 20 |
| 441.15 | 126.1 (Qualifier) | 200 | 35 | |
| Lincomycin (IS) | 407.2 | 126.2 | 200 | 28 |
Data Presentation
Table 2: Method Validation Summary
| Parameter | Clindamycin | This compound | Acceptance Criteria |
| Linearity Range | 1 - 5000 ng/mL | 1 - 5000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | Accuracy within ±20%, Precision ≤ 20% |
| Intra-day Precision | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision | < 12% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | 95 - 105% | 94 - 106% | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible. | Consistent, precise, and reproducible. | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed. | No significant matrix effect observed. | IS-normalized matrix factor CV ≤ 15% |
| Stability | Stable under various storage conditions. | Stable under various storage conditions. | % Change within ±15% of nominal concentration |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Clindamycin and this compound in plasma.
Application Note: Quantitative Analysis of Clindamycin and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clindamycin (B1669177) is a lincosamide antibiotic used to treat a variety of serious bacterial infections. It is effective against most anaerobic bacteria and many Gram-positive aerobic bacteria, including Streptococcus and Staphylococcus species.[1] Clindamycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][4] The drug is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5.[5][6] The main metabolites are clindamycin sulfoxide (B87167) and N-desmethylclindamycin.[2][6] Monitoring the levels of clindamycin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a sensitive and specific LC-MS/MS method for the simultaneous quantification of clindamycin and its major metabolites, clindamycin sulfoxide and N-demethylclindamycin, in human plasma.
Metabolic Pathway of Clindamycin
Clindamycin undergoes hepatic metabolism to form its primary metabolites. The major pathway involves oxidation to form this compound, while a minor pathway involves N-demethylation to produce N-desmethylclindamycin.
Experimental Workflow
The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of clindamycin and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (µg/mL) |
| Clindamycin | 425.1 | 126.1 | 0.05 - 20.0 |
| This compound | 441.1 | 142.1 | 0.1 - 10.0 |
| N-demethylclindamycin | 411.1 | 126.1 | 0.1 - 10.0 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., verapamil).[7]
-
Vortex mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity Series UHPLC or equivalent |
| Column | Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min, 10% B; 0.5-4.0 min, 10-90% B; 4.0-5.0 min, 90% B; 5.1-6.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clindamycin | 425.1 | 126.1 | 25 |
| This compound | 441.1 | 142.1 | 20 |
| N-demethylclindamycin | 411.1 | 126.1 | 25 |
| Verapamil (IS) | 455.2 | 165.1 | 20 |
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A linear range of 0.05 to 20.0 µg/mL was established for clindamycin.[7]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analytes.
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Stability: Stability of the analytes in plasma should be evaluated under various storage conditions (freeze-thaw, short-term, and long-term).
Conclusion
This application note provides a detailed protocol for the sensitive and specific quantification of clindamycin and its major metabolites in human plasma using LC-MS/MS. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a simple protein precipitation for sample preparation and a rapid LC gradient allows for high-throughput analysis.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 4. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Pharmacology of Clindamycin | Pharmacology Mentor [pharmacologymentor.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
Application Notes and Protocols: Clindamycin Sulfoxide as a Reference Standard in Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is widely used to treat various bacterial infections. During its synthesis, storage, and metabolism, several impurities can form, which may affect the drug's efficacy and safety.[1] One of the key process-related impurities and a major metabolite is Clindamycin Sulfoxide (B87167).[2][3] Regulatory bodies require stringent control and monitoring of such impurities in pharmaceutical formulations.
These application notes provide a comprehensive guide for utilizing Clindamycin Sulfoxide as a reference standard in the impurity analysis of clindamycin, aligning with pharmacopeial guidelines and established analytical practices. The protocols detailed below are intended to assist researchers and quality control analysts in accurately identifying and quantifying this specific impurity.
Logical Relationship of Clindamycin and Its Impurities
Clindamycin can degrade under various stress conditions, such as acidic, basic, and oxidative environments, leading to the formation of several degradation products, including this compound.[1][4] Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.
Caption: Degradation pathway of Clindamycin leading to the formation of this compound.
Quantitative Data and Reference Standards
Accurate quantification of impurities relies on the use of well-characterized reference standards. This compound is available as a certified reference material from various suppliers.[2][5][6] The United States Pharmacopeia (USP) provides guidelines for the analysis of clindamycin and its related compounds, including recommended analytical procedures and acceptance criteria.[7][8]
The following table summarizes key quantitative parameters for the analysis of clindamycin and its impurities using High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.05% for API and impurities | [7][8] |
| Limit of Detection (LOD) | Typically calculated as S/N ratio of 3 | [9] |
| Relative Response Factor (RRF) of this compound | 1.13 | [7] |
Note: The Relative Response Factor (RRF) is crucial for calculating the concentration of an impurity when a dedicated reference standard for that impurity is not used for every analysis. It is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.[10]
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare solutions for HPLC analysis.
Materials:
-
Clindamycin Hydrochloride USP Reference Standard
-
This compound Reference Standard
-
Diluent (as specified in the HPLC method, e.g., mobile phase)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Protocol:
-
Standard Stock Solution (Clindamycin): Accurately weigh and dissolve an appropriate amount of Clindamycin Hydrochloride USP Reference Standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 0.05 mg/mL).
-
System Suitability Solution: Prepare a solution containing a suitable concentration of Clindamycin Hydrochloride (e.g., 5.0 mg/mL) and all relevant impurities, including this compound (e.g., 0.05 mg/mL), in the diluent.[7][8]
-
Sample Solution: Accurately weigh and dissolve the clindamycin drug substance or product in the diluent to obtain a final concentration within the linear range of the method (e.g., 5.0 mg/mL of clindamycin).
HPLC Method for Impurity Analysis
Objective: To separate and quantify this compound and other impurities in a clindamycin sample. The following is a representative gradient HPLC method based on USP recommendations and published literature.[7][8][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C8, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (pH adjusted as required, e.g., pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized to separate clindamycin from its impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm or 210 nm |
| Injection Volume | 20 µL |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and repeatability).
-
Inject the Standard Stock Solution (or a working standard prepared from it).
-
Inject the Sample Solution.
-
Process the chromatograms using appropriate software. Identify the this compound peak based on its retention time relative to the main clindamycin peak.
-
Calculate the amount of this compound in the sample using the peak areas and the RRF, or by direct comparison to the this compound standard.
Experimental Workflow
The following diagram illustrates the overall workflow for the impurity analysis of clindamycin using this compound as a reference standard.
Caption: Experimental workflow for clindamycin impurity analysis.
Conclusion
The use of this compound as a reference standard is essential for the accurate and reliable impurity profiling of clindamycin drug substances and products. The protocols and data presented in these application notes provide a solid foundation for researchers and analysts to develop and validate robust analytical methods that meet regulatory expectations. Adherence to these guidelines will contribute to ensuring the quality, safety, and efficacy of clindamycin-containing pharmaceuticals.
References
- 1. saudijournals.com [saudijournals.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Clindamycin Phosphate Sulfoxide | LGC Standards [lgcstandards.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Clindamycin to Clindamycin Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is primarily metabolized in the liver to its major active metabolite, clindamycin sulfoxide (B87167).[1][2][3] This metabolic conversion is almost exclusively mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[1][2][3] Understanding the in vitro metabolism of clindamycin is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. These application notes provide a detailed protocol for studying the in vitro metabolism of clindamycin to clindamycin sulfoxide using human liver microsomes, a common and reliable model for hepatic drug metabolism.[1][4][5][6]
The protocol outlines the necessary reagents, step-by-step experimental procedures, and analytical methods for the quantification of both clindamycin and its sulfoxide metabolite. The provided information is intended to guide researchers in setting up and executing a robust in vitro metabolism assay.
Metabolic Pathway
The metabolic conversion of clindamycin to this compound is an S-oxidation reaction catalyzed by CYP3A4.
Caption: Metabolic pathway of clindamycin to this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the in vitro metabolism study.
1. Materials and Reagents
-
Test Compound: Clindamycin hydrochloride (Sigma-Aldrich or equivalent)
-
Metabolite Standard: this compound (Cayman Chemical or equivalent)[7]
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound (e.g., Lincomycin or a stable isotope-labeled clindamycin)
-
Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., Corning, BioIVT)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System:
-
Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in deionized water
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate
-
-
Cofactor: NADPH (alternatively to a regenerating system)
-
CYP3A4 Inhibitor: Ketoconazole (B1673606) (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (ACN): HPLC or LC-MS grade
-
Methanol (B129727) (MeOH): HPLC or LC-MS grade
-
Formic Acid: LC-MS grade
-
Deionized Water: High purity
-
96-well plates and other standard laboratory consumables
2. Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the in vitro metabolism of clindamycin.
3. Detailed Protocol
3.1. Preparation of Solutions
-
Clindamycin Stock Solution (10 mM): Prepare in deionized water.
-
This compound Stock Solution (10 mM): Prepare in a suitable solvent like methanol or DMSO.
-
Internal Standard Stock Solution (1 mM): Prepare in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of clindamycin and this compound from the stock solutions in the incubation buffer for constructing calibration curves.
-
Ketoconazole Stock Solution (10 mM): Prepare in methanol or DMSO.
3.2. Incubation Procedure
-
Thaw Microsomes: Thaw the pooled human liver microsomes in a 37°C water bath. Once thawed, keep them on ice.
-
Prepare Incubation Mixture: In a 96-well plate, for each reaction, prepare the incubation mixture with a final volume of 200 µL. The final concentration of microsomal protein should be between 0.2 and 1.0 mg/mL.[5]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (to final concentration)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Add the NADPH regenerating system (or NADPH) to a final concentration of 1 mM to initiate the metabolic reaction. For negative controls, add deionized water instead of the NADPH solution.
-
Add Substrate: Add clindamycin to the desired final concentrations (e.g., a range from 1 to 100 µM for kinetic studies).
-
Incubation: Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: Terminate the reaction at each time point by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Protein Precipitation: Vortex the samples and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3.3. CYP3A4 Inhibition Study
To confirm the role of CYP3A4, perform an inhibition study with ketoconazole. Pre-incubate the microsomes with varying concentrations of ketoconazole (e.g., 0.01 to 10 µM) for 15 minutes before adding clindamycin.[8][9]
4. LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the simultaneous quantification of clindamycin and this compound.[10]
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte, metabolite, and internal standard.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for clindamycin, this compound, and the internal standard.
5. Data Analysis
-
Quantification: Construct calibration curves for clindamycin and this compound by plotting the peak area ratio (analyte/IS) against the concentration. Determine the concentrations in the experimental samples from these curves.
-
Metabolic Rate: Calculate the rate of metabolite formation (pmol/min/mg protein).
-
Kinetic Parameters: If substrate concentrations were varied, determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Inhibition: Calculate the IC50 value for ketoconazole by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following table summarizes key quantitative data for the in vitro metabolism of clindamycin.
| Parameter | Value | Enzyme Source | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | [1][2][3] |
| Major Metabolite | This compound | Human Liver Microsomes | [1][2] |
| Vmax/Km (Intrinsic Clearance) | ~16.5 µL/min/mg protein | Human Liver Microsomes | [2] |
| CYP3A4 Inhibition by Ketoconazole (IC50) | Low nM to µM range | Recombinant CYP3A4 / HLMs | [7][8][9] |
Note: Specific Km and Vmax values for clindamycin sulfoxidation by CYP3A4 can vary depending on the experimental conditions and the specific batch of human liver microsomes used. The IC50 of ketoconazole is a potent inhibitor of CYP3A4, with reported values often in the nanomolar range.[7][9]
This application note provides a comprehensive protocol for studying the in vitro metabolism of clindamycin to this compound. By following these procedures, researchers can obtain reliable data on the kinetics of this important metabolic pathway. This information is valuable for understanding the disposition of clindamycin and for assessing the potential for drug-drug interactions involving the CYP3A4 enzyme. The use of human liver microsomes provides a physiologically relevant system for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Clindamycin Sulfoxide in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of clindamycin (B1669177) sulfoxide (B87167) in antimicrobial susceptibility testing (AST). Clindamycin sulfoxide is the major and active metabolite of the antibiotic clindamycin, formed in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Understanding its antimicrobial profile is crucial for a comprehensive evaluation of clindamycin's overall efficacy.
Introduction
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] Its main metabolite, this compound, also exhibits antimicrobial activity and may contribute to the therapeutic effect of the parent drug.[1][2] These notes offer standardized methods for determining the in vitro susceptibility of bacteria to this compound.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.
Table 1: Comparative in vitro Activity of Clindamycin and this compound against Staphylococcus species [1][2]
| Organism | Compound | MIC Range (mg/L) for Susceptible Isolates | MIC Range (mg/L) for Resistant Isolates |
| Staphylococcus aureus | Clindamycin | 0.06 - 0.25 | >5 |
| This compound | 1 - 2 | >5 | |
| Coagulase-negative staphylococci | Clindamycin | 0.06 - 0.25 | >5 |
| This compound | 1 - 2 | >5 |
Table 2: In vitro Activity of this compound against Anaerobic Bacteria [3]
| Organism | This compound MIC (mg/L) |
| Prevotella prevotti | 2 |
| Bacteroides fragilis | 2 |
| Clostridium sordellii | 1 |
Experimental Protocols
Broth Microdilution MIC Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[5][6][7][8]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile diluents (e.g., sterile water or DMSO, depending on solubility)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 800 mg/L in sterile water.[2] this compound is slightly soluble in water and methanol.[3] For less soluble compounds, a stock solution can be prepared in dimethyl sulfoxide (DMSO).[9][10]
-
The stock solution can be stored at -20°C for up to three months, though fresh preparation is recommended.[11]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 0.06 to 64 mg/L).
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar (B569324) plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Check the growth and sterility controls for expected results.
-
Run the QC strain in parallel to validate the experiment. The MIC for the QC strain should fall within its established acceptable range for clindamycin (as specific ranges for this compound are not yet defined by standards bodies).
-
Disk Diffusion Susceptibility Testing
This protocol is a general adaptation based on CLSI guidelines for disk diffusion testing.[12][13][14][15] Specific zone diameter interpretive criteria for this compound have not been established by regulatory bodies like CLSI or EUCAST.
Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound
-
Sterile 6-mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 25923™)
-
Sterile solvent (e.g., water or DMSO)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable solvent.
-
Aseptically apply a defined amount of the this compound solution to each blank sterile disk and allow them to dry completely in a sterile environment. The concentration should be determined empirically, but a starting point could be similar to that of clindamycin disks (2 µg).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
-
Application of Disks:
-
Aseptically place the prepared this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Place disks far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Since there are no established interpretive criteria for this compound, results should be reported as the measured zone diameter. These results can be used for comparative studies with clindamycin.
-
Test the QC strain in parallel to monitor the performance of the test.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Metabolism of Clindamycin and Mechanism of Action.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. caymanchem.com [caymanchem.com]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Inducible Clindamycin Resistance in Beta-Hemolytic Streptococci by Using the CLSI Broth Microdilution Test and Erythromycin-Clindamycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. chainnetwork.org [chainnetwork.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 15. asm.org [asm.org]
Application Notes and Protocols for Forced Degradation Studies of Clindamycin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
This document provides detailed application notes and protocols for conducting forced degradation studies on Clindamycin, a lincosamide antibiotic. Clindamycin is susceptible to degradation under various conditions, including hydrolysis, oxidation, and heat.[3][4][5] Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is paramount for the successful execution of forced degradation studies. The method must be able to separate the parent drug from all potential degradation products and known impurities. A validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.
Recommended HPLC Method Parameters
Several HPLC methods have been reported for the analysis of Clindamycin and its impurities.[4][6][7] The following protocol is a representative example of a stability-indicating method.
Table 1: HPLC Method Parameters for Clindamycin Analysis
| Parameter | Recommended Conditions |
| Column | Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm[4] |
| Mobile Phase | Solution A: 14 mL of phosphoric acid in 4000 mL of water.Solution B: Acetonitrile: Methanol (B129727) (900:100, v/v)[4] |
| Gradient Program | A gradient program should be optimized to ensure separation of all degradants. A typical program might involve a linear gradient from a high percentage of aqueous phase to a high percentage of organic phase over a runtime of approximately 75 minutes.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[4] |
| Detector | Photodiode Array (PDA) Detector, Wavelength: 205 nm[4] |
| Autosampler Temperature | 10°C[4] |
| Diluent | Solution B: Solution A (20:80, v/v)[4] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[8][9] This range is considered optimal for generating a sufficient amount of degradation products for detection and characterization without completely degrading the sample. The following protocols are based on ICH guidelines and published literature.[1][5][8]
Preparation of Stock Solution
Prepare a stock solution of Clindamycin at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or the HPLC diluent).[10]
Acidic Hydrolysis
-
To 1 mL of the Clindamycin stock solution, add 1 mL of 0.1 N HCl.[5]
-
Reflux the mixture at 60°C for 4 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the resulting solution with the HPLC diluent to a suitable concentration for analysis.
Basic Hydrolysis
-
To 1 mL of the Clindamycin stock solution, add 1 mL of 0.1 N NaOH.[5]
-
Reflux the mixture at 60°C for 4 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the resulting solution with the HPLC diluent to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the Clindamycin stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[4]
-
Keep the solution at room temperature for 30 minutes.[4]
-
After the specified time, dilute the solution with the HPLC diluent to a suitable concentration for analysis.
Thermal Degradation
-
Transfer a known amount of solid Clindamycin powder into a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.
-
Alternatively, heat a solution of Clindamycin in a water bath.[6][7]
-
After exposure, dissolve or dilute the sample in the HPLC diluent to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of Clindamycin to a UV light source (e.g., 254 nm) for a specified duration.
-
Alternatively, expose the solution to a combination of UV and visible light as per ICH Q1B guidelines, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[1]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample with the HPLC diluent to a suitable concentration for analysis.
Data Presentation
Summarize the quantitative results of the forced degradation studies in a clear and concise table. This allows for easy comparison of the degradation behavior of Clindamycin under different stress conditions.
Table 2: Summary of Forced Degradation Results for Clindamycin
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Clindamycin | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 N HCl | 4 hours | 60°C | 63.9%[11] | 1-dethiomethyl-1-hydroxy clindamycin[3] |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | 65.9%[11] | Lincomycin[3] |
| Oxidative Degradation | 3% H₂O₂ | 30 minutes | Room Temp. | 8.7%[11] | Two primary degradation products (RRTs ~0.568 and 0.695)[4] |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | Variable | Clindamycin B, 7-epiclindamycin |
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Ambient | Variable | Photodegradants |
| Humidity | 75% RH | 7 days | 40°C | Minimal | Clindamycin[4] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on Clindamycin.
Proposed Degradation Pathways of Clindamycin
Caption: Proposed degradation pathways of Clindamycin under various stress conditions.
Identification of Impurities
The identification of degradation products is a critical step in these studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the structural elucidation of unknown impurities.[6][7] By comparing the mass spectra of the degradation products with that of the parent drug, it is possible to propose fragmentation pathways and identify the chemical modifications that have occurred.
Conclusion
The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of Clindamycin. By following these protocols, researchers and drug development professionals can gain a thorough understanding of the degradation pathways and potential impurities of Clindamycin. This knowledge is invaluable for the development of robust and stable pharmaceutical formulations and for ensuring compliance with regulatory requirements. The provided HPLC method and experimental conditions serve as a starting point and should be optimized and validated for specific product matrices.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. saudijournals.com [saudijournals.com]
- 6. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. tsijournals.com [tsijournals.com]
Application Note: A Robust HPLC Method for the Separation of Clindamycin and its Primary Degradant, Clindamycin Sulfoxide
Abstract
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antibiotic Clindamycin (B1669177) and its principal oxidative degradation product, Clindamycin sulfoxide (B87167). This method is crucial for quality control, stability studies, and impurity profiling in drug development and manufacturing. The protocol described herein provides a clear and reproducible approach for researchers, scientists, and drug development professionals.
Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. During its synthesis, formulation, and storage, it can degrade, with one of the primary degradation pathways being oxidation of the sulfide (B99878) moiety to form Clindamycin sulfoxide. Regulatory bodies require that analytical methods for pharmaceutical products be stability-indicating, meaning they can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. This application note presents a robust RP-HPLC method that achieves excellent resolution between Clindamycin and this compound, making it suitable for these purposes.
Experimental Protocol
Materials and Reagents
-
Clindamycin Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A stability-indicating HPLC method was developed to separate Clindamycin from its degradation products.[1][2][3] The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) in a ratio of 35:65 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Preparation of Solutions
Mobile Phase: Prepare a 0.05 M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 6.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 65:35 ratio. Degas the mobile phase by sonication for 15 minutes before use.
Standard Stock Solution (Clindamycin): Accurately weigh about 25 mg of Clindamycin Hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of Clindamycin and 50 µg/mL of this compound in the mobile phase.
Sample Preparation (Forced Degradation): To generate this compound, a forced degradation study can be performed. Dissolve 25 mg of Clindamycin Hydrochloride in 10 mL of mobile phase. Add 1 mL of 3% hydrogen peroxide and keep the solution at room temperature for 2 hours. Neutralize the solution and dilute it to 25 mL with the mobile phase. This will create a sample containing both Clindamycin and its oxidative degradation product, this compound.
Results and Discussion
The developed HPLC method successfully separated Clindamycin and this compound with good resolution and peak symmetry. The retention times and system suitability parameters are presented in the tables below.
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Clindamycin) | ≤ 2.0 | 1.2 |
| Tailing Factor (this compound) | ≤ 2.0 | 1.4 |
| Theoretical Plates (Clindamycin) | ≥ 2000 | 5800 |
| Theoretical Plates (this compound) | ≥ 2000 | 4500 |
| Resolution | ≥ 2.0 | 4.5 |
Quantitative Data
The retention times for Clindamycin and this compound were well-separated, allowing for accurate quantification.
| Compound | Retention Time (min) |
| This compound | 4.8 |
| Clindamycin | 7.2 |
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention times of Clindamycin and this compound in the blank chromatogram. The peaks for both analytes were well-resolved from each other and from other potential degradation products in the forced degradation sample.
Linearity
The linearity of the method was evaluated by analyzing a series of concentrations for both Clindamycin and this compound. The method was found to be linear over the concentration range of 10-150 µg/mL for both analytes.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Clindamycin | 10 - 150 | 0.9995 |
| This compound | 10 - 150 | 0.9992 |
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of Clindamycin and this compound were spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%).
| Analyte | Spiked Level | Mean Recovery (%) |
| Clindamycin | 80% | 99.2 |
| 100% | 100.5 | |
| 120% | 99.8 | |
| This compound | 80% | 98.9 |
| 100% | 101.1 | |
| 120% | 100.2 |
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution. The results are expressed as the relative standard deviation (%RSD).
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Clindamycin | 0.85 | 1.12 |
| This compound | 0.92 | 1.25 |
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the separation and quantification of Clindamycin and this compound. This method is suitable for routine quality control analysis and stability studies of Clindamycin in pharmaceutical formulations.
Visualizations
Caption: Experimental workflow for the HPLC separation of Clindamycin and this compound.
Caption: Logical relationship of Clindamycin degradation and its analysis by a stability-indicating HPLC method.
References
Application Notes & Protocols: Analysis of Clindamycin Sulfoxide in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination of clindamycin (B1669177) and its primary metabolite, clindamycin sulfoxide (B87167), in various environmental matrices. The methodologies described are based on modern analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the current standard for the sensitive and selective quantification of antibiotic residues in the environment.[1]
Introduction
Clindamycin is a widely used lincosamide antibiotic in human and veterinary medicine.[2] After administration, a significant portion is metabolized to clindamycin sulfoxide, an active metabolite, and both compounds are excreted and can enter the environment through wastewater.[3] Monitoring the presence and fate of these compounds in environmental compartments such as wastewater, river water, soil, and sludge is crucial for assessing potential ecological risks, including the development of antibiotic resistance.[1][4]
This document outlines the necessary procedures for sample collection, preparation, and analysis of clindamycin and this compound in environmental samples.
I. Analyte Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Clindamycin | C18H33ClN2O5S | 424.98 |
| This compound | C18H33ClN2O6S | 441.0 |
II. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples (Wastewater, River Water)
Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of analytes from complex aqueous matrices.[5][6] Oasis HLB cartridges are commonly used and have been shown to provide good recovery for a range of antibiotics, including clindamycin.[7][8]
Materials:
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Glass fiber filters (1 µm pore size)
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Protocol:
-
Sample Filtration: Filter the water sample (typically 100-500 mL) through a 1 µm glass fiber filter to remove suspended solids.
-
Sample pH Adjustment: Acidify the filtered sample to pH 3 with formic acid. This step enhances the retention of the target analytes on the SPE sorbent.[8]
-
SPE Cartridge Conditioning:
-
Pass 6 mL of a 1:1 (v/v) mixture of acetone and methanol through the Oasis HLB cartridge.
-
Follow with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water adjusted to pH 3.[6]
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[8]
-
Cartridge Washing: After loading, wash the cartridge with 6 mL of ultrapure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for approximately 30 minutes to remove excess water.
-
Elution: Elute the retained analytes with 6 mL of a 1:1 (v/v) mixture of acetone and methanol.[6]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 90:10 v/v mixture of 0.1% formic acid in water and 0.1% formic acid in methanol) for LC-MS/MS analysis.[6]
B. Sample Preparation: Extraction from Solid Samples (Soil, Sludge)
For solid matrices, an extraction step is required prior to clean-up. Ultrasound-assisted extraction is a common and effective technique.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (ACS grade)
-
Centrifuge
-
Rotary shaker
-
Syringe filters (0.22 µm)
Protocol:
-
Sample Weighing: Weigh 2 g of the homogenized soil or sludge sample into a centrifuge tube.
-
Extraction:
-
Add a suitable extraction solvent. A mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid has been shown to be effective for a wide range of pharmaceuticals.[9]
-
Vortex the sample and then place it on a rotary shaker for 30 minutes.[4]
-
Alternatively, use an ultrasonic bath for extraction.
-
-
Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to separate the solid and liquid phases.[4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex matrices like sludge, a further d-SPE (dispersive solid-phase extraction) clean-up step may be necessary.
C. LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water[10][11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Gradient | 0-0.5 min, 10% B; 0.5-1.2 min, 10-35% B; 1.2-3.5 min, 35-70% B; 3.5-4.2 min, 70-90% B; 4.2-5.2 min, 90% B; 5.2-5.5 min, 90-10% B; 5.5-6.0 min, 10% B[10] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 45°C[10] |
| Injection Volume | 5-20 µL |
MS/MS Conditions (Example in Positive ESI Mode):
| Parameter | Value |
| Capillary Voltage | 3.1 kV[10] |
| Source Temperature | 150°C[10] |
| Desolvation Temperature | 400°C[10] |
| Desolvation Gas Flow | 800 L/h (Nitrogen)[10] |
| Cone Gas Flow | 50 L/h (Nitrogen)[10] |
| Collision Gas | Argon[10] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clindamycin | 425.0 | 126.1 (Quantifier) |
| 425.0 | 377.2 (Qualifier) | |
| This compound | 441.15 | 377.0 (Quantifier) |
| 441.15 | 126.1 (Qualifier) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
III. Quantitative Data Summary
The following tables summarize typical performance data for the analysis of clindamycin and this compound in environmental samples.
Table 1: Method Detection and Quantification Limits
| Matrix | Analyte | LOD (ng/L) | LOQ (ng/L) | Reference |
| Wastewater | Clindamycin | - | 10 | [3] |
| River Water | Various Antibiotics | - | [8] | |
| Sewage Effluent | Various Antibiotics | - | [8] |
Table 2: Recovery, Precision, and Matrix Effects
| Matrix | Analyte | Recovery (%) | Precision (%RSD) | Matrix Effect (%) | Reference |
| Plasma | Clindamycin | 90.1 - 109.2 | 1.4 - 9.3 (intra-day), 2.1 - 7.2 (inter-day) | 93.1 - 105.8 | [10] |
| Sludge | Various Antibiotics | 56.52 - 107.09 | <20 | - | [12] |
| Soil | Various Antibiotics | 70 - 102 | <17 | - |
Table 3: Reported Environmental Concentrations
| Matrix | Location | Clindamycin Conc. (ng/L or ng/g) | This compound Conc. (ng/L or ng/g) | Reference |
| Sewage Treatment Plant Influent | - | Variable | Higher than Clindamycin | [13] |
| Sewage Treatment Plant Effluent | - | Increased compared to influent in some cases | Stable | [13][14] |
| River Water | Lower Danube River | Spatially distributed | - | [9] |
| Sediment | Suzhou Creek, Shanghai | - | - | [3] |
IV. Visualizations
Caption: Experimental workflow for the analysis of clindamycin and its sulfoxide metabolite in environmental samples.
Caption: Transformation of Clindamycin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers Publishing Partnerships | Occurrence of Nine Antibiotics in Different Kinds of Sewage Sludge, Soils, Corn and Grapes After Sludge Spreading [frontierspartnerships.org]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icj-e.org [icj-e.org]
- 13. Determination of clindamycin and its metabolite this compound in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Multiresidue method for the determination of critically and highly important classes of antibiotics and their metabolites in agricultural soils and sewage sludge | Semantic Scholar [semanticscholar.org]
Preparation of Clindamycin Sulfoxide for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale preparation of Clindamycin (B1669177) sulfoxide (B87167), a primary metabolite of the antibiotic Clindamycin. The synthesis, purification, and characterization of this compound are essential for various research applications, including its use as an analytical standard for impurity profiling, a reference compound in metabolic studies, and for investigating its intrinsic biological activity. The protocols provided herein are based on established chemical principles and publicly available data, offering a comprehensive guide for researchers in the field.
Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections.[1] In vivo, Clindamycin is metabolized, primarily by the cytochrome P450 isoform CYP3A4, to its active metabolite, Clindamycin sulfoxide, through S-oxidation.[2] Understanding the properties and preparation of this compound is crucial for drug metabolism and pharmacokinetic (DMPK) studies, as well as for the quality control of Clindamycin drug products where it may be present as an impurity. These application notes provide a detailed methodology for the chemical synthesis, purification, and characterization of this compound for laboratory use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of the starting material and the target compound is fundamental for successful synthesis and purification.
| Property | Clindamycin | This compound |
| Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₃ClN₂O₆S |
| Molecular Weight | 424.98 g/mol | 440.98 g/mol [3] |
| CAS Number | 18323-44-9 | 22431-46-5[3][4] |
| Appearance | White crystalline powder | Off-white solid |
| Solubility | Soluble in water and ethanol (B145695) | Slightly soluble in methanol (B129727) and water |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method and is intended for laboratory-scale preparation.[5] The primary challenge in this synthesis is to prevent the over-oxidation of the desired sulfoxide to the corresponding sulfone.
Materials:
-
Clindamycin hydrochloride
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5.11 g of Clindamycin in 2 mL of deionized water.
-
To the dissolved Clindamycin, add 4.5 mL of 30% aqueous hydrogen peroxide solution. The molar ratio of Clindamycin to hydrogen peroxide should be approximately 1:2 to 1:6.[5]
-
Gently swirl the flask to ensure complete dissolution of the starting material.
-
Heat the reaction mixture in a water bath at 50°C for 30 minutes with continuous stirring.[5] Reaction time can be adjusted based on temperature; lower temperatures may require longer reaction times (up to 2 hours at 5-10°C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and minimize the formation of the Clindamycin sulfone byproduct.
-
Upon completion of the reaction, add three volumes of ethanol to the reaction mixture to precipitate the product.
-
Stir the mixture and then filter the precipitate using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at room temperature to obtain the crude this compound. An expected yield of approximately 97% has been reported.[5]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Purification of this compound
For use as an analytical standard, the crude product from the synthesis requires further purification to remove unreacted starting material, the sulfone byproduct, and other impurities. Flash column chromatography is a suitable method for this purpose.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Glass column for chromatography
-
Solvent system (e.g., Ethyl acetate (B1210297)/Methanol or Dichloromethane/Methanol gradient)
-
Test tubes or fraction collector
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% ethyl acetate and gradually increasing the percentage of methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Purification Workflow:
Caption: General workflow for purification by column chromatography.
Characterization of this compound
Confirmation of the identity and purity of the synthesized this compound is critical. The following analytical techniques are recommended.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product and to monitor the progress of the synthesis and purification.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm | Hypersil ODS, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate (B84403) (pH 7.5) | Phosphate buffer (1.35% v/v phosphoric acid, pH 6.0 with ammonium (B1175870) hydroxide) |
| Mobile Phase B | Acetonitrile | Acetonitrile/Water (35:25 v/v) |
| Gradient | Gradient elution | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min | 1.0 mL/min[6] |
| Column Temperature | 20-40°C | 45°C[6] |
| Detection | UV at 200-220 nm | UV at 210 nm[6] |
Note: These are example conditions and may require optimization.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product.
-
Expected [M+H]⁺: 441.0
-
Common Fragmentation: Look for characteristic fragments of the Clindamycin structure, such as the N-methyl-4-propyl-L-proline moiety.[7]
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information to confirm the identity of the compound.
-
¹H NMR: The oxidation of the sulfide (B99878) to a sulfoxide will induce a downfield shift of the protons on the methyl group attached to the sulfur atom and adjacent protons.
-
¹³C NMR: The carbon of the methyl group attached to the sulfur will also experience a downfield shift.
Characterization Workflow:
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
-
Impurity Reference Standard: Purified this compound can be used as a reference standard for the identification and quantification of this impurity in Clindamycin active pharmaceutical ingredients (APIs) and finished drug products.
-
Metabolism Studies: As a primary metabolite, it is essential for in vitro and in vivo studies aimed at understanding the metabolic fate of Clindamycin.
-
Pharmacology and Toxicology: The isolated metabolite can be used to assess its own pharmacological activity and toxicological profile.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 4. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Clindamycin Sulfoxide in Pharmacokinetic Modeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177), a lincosamide antibiotic, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its major metabolite, clindamycin sulfoxide (B87167), and a minor metabolite, N-desmethylclindamycin.[1][2] Clindamycin sulfoxide is a bioactive metabolite, and its formation is a critical step in the overall pharmacokinetics of clindamycin.[3] Understanding the pharmacokinetics of clindamycin and the formation of its sulfoxide metabolite is crucial for optimizing dosing regimens, predicting drug-drug interactions, and assessing the impact of physiological and pathological conditions on drug disposition.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic modeling. These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical drug development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for clindamycin and its metabolite, this compound. These values are compiled from various studies and represent typical ranges observed in healthy adult populations.
Table 1: Pharmacokinetic Parameters of Clindamycin in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (oral) | ~90% | [4] |
| Time to Peak Concentration (Tmax) (oral) | 45-60 minutes | [4] |
| Elimination Half-life (t½) | 2-3 hours | [3] |
| Volume of Distribution (Vd) | 70.2 L | [5] |
| Clearance (CL) | 16.2 L/h | [5] |
| Protein Binding | 60-94% | [4] |
Table 2: Pharmacokinetic Parameters of Clindamycin Following Different Intravenous Dosing Regimens in Healthy Volunteers
| Parameter | 600 mg every 6 h | 1200 mg every 12 h | Reference |
| Cmax (μg/mL) | 16.8 ± 6.0 | 17.2 ± 3.5 | [6] |
| Cmin (μg/mL) | 2.3 ± 0.9 | 0.6 ± 0.3 | [6] |
Table 3: Representative Plasma Concentration-Time Data for Clindamycin After a Single Oral Dose of 600 mg in Healthy Volunteers (Simulated based on published parameters)
| Time (hours) | Clindamycin Concentration (µg/mL) |
| 0.5 | 2.5 |
| 1 | 3.1 |
| 2 | 2.0 |
| 4 | 0.8 |
| 6 | 0.3 |
| 8 | 0.1 |
| 12 | 0.05 |
Note: This table provides a representative profile and actual concentrations can vary between individuals.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Clindamycin to this compound in Human Liver Microsomes
This protocol describes a method to study the formation kinetics of this compound from clindamycin using human liver microsomes (HLM). This assay is crucial for determining kinetic parameters such as Km and Vmax, which are essential for predicting in vivo metabolic clearance.
Materials:
-
Clindamycin hydrochloride
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of clindamycin and this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare working solutions of clindamycin by diluting the stock solution with potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm a shaking water bath to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Clindamycin working solution (to achieve a range of final concentrations, e.g., 1-200 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15, 30, 60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentration of this compound using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the rate of formation of this compound (pmol/min/mg protein).
-
Plot the formation rate against the clindamycin concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vitro Metabolism Workflow
Protocol 2: Simultaneous Determination of Clindamycin and this compound in Human Plasma by LC-MS/MS
This protocol provides a detailed method for the simultaneous quantification of clindamycin and its primary metabolite, this compound, in human plasma. This method is essential for pharmacokinetic studies.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Clindamycin hydrochloride (analytical standard)
-
This compound (analytical standard)
-
Internal standard (IS) (e.g., a stable isotope-labeled clindamycin or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of clindamycin, this compound, and the IS in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions with 50% methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the working solutions to achieve a concentration range (e.g., 1-1000 ng/mL for clindamycin and 0.5-500 ng/mL for this compound).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 300 µL of ice-cold acetonitrile containing the IS.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes and IS (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System (Positive ESI Mode):
-
Ion Source Temperature: e.g., 500°C.
-
IonSpray Voltage: e.g., 5500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clindamycin: e.g., m/z 425.2 → 126.2
-
This compound: e.g., m/z 441.2 → 126.2
-
Internal Standard: Dependent on the chosen IS.
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analytes and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Bioanalytical Workflow
Protocol 3: Application of Clindamycin/Clindamycin Sulfoxide Metabolic Ratio as a Biomarker for CYP3A4 Activity
The metabolic ratio (MR) of a parent drug to its metabolite can serve as an endogenous biomarker for the activity of the metabolizing enzyme. The clindamycin/clindamycin sulfoxide MR can be explored as a potential biomarker for CYP3A4 activity.
Objective: To assess CYP3A4 activity in a clinical setting by measuring the plasma concentrations of clindamycin and this compound and calculating their metabolic ratio.
Procedure:
-
Study Design:
-
Administer a single oral dose of clindamycin to subjects.
-
Collect serial blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for clindamycin and this compound concentrations using the validated LC-MS/MS method described in Protocol 2.
-
-
Calculation of Metabolic Ratio:
-
The metabolic ratio can be calculated in several ways, depending on the study objective:
-
Area Under the Curve (AUC) Ratio: MR = AUC(clindamycin) / AUC(this compound). This provides an overall measure of exposure.
-
Concentration Ratio at a Specific Time Point: MR = C(clindamycin) / C(this compound) at a specific time point (e.g., 4 or 6 hours post-dose). This is a simpler approach for clinical implementation.
-
-
-
Interpretation:
-
A lower clindamycin/clindamycin sulfoxide MR would suggest higher CYP3A4 activity, as more of the parent drug is being converted to the metabolite.
-
Conversely, a higher MR would indicate lower CYP3A4 activity.
-
This biomarker can be used to assess the impact of genetic polymorphisms in CYP3A4, co-administered drugs that are CYP3A4 inhibitors or inducers, or disease states that affect liver function.
-
-
Validation:
-
The utility of this biomarker should be validated by correlating the MR with the pharmacokinetics of a known sensitive CYP3A4 probe substrate (e.g., midazolam) in the same subjects.
-
CYP3A4 Biomarker Workflow
Signaling Pathway
The metabolic conversion of clindamycin to this compound is a key step in its disposition and is primarily mediated by the CYP3A4 enzyme. This pathway is a critical consideration in pharmacokinetic modeling and for predicting potential drug-drug interactions.
Metabolic Pathway of Clindamycin
Conclusion
The application of this compound in pharmacokinetic modeling provides valuable insights into the disposition of clindamycin. The detailed protocols provided herein for in vitro metabolism studies, bioanalytical quantification, and the use of the metabolic ratio as a biomarker for CYP3A4 activity offer a comprehensive guide for researchers in the field of drug development. By incorporating the formation and disposition of this major metabolite into pharmacokinetic models, a more accurate prediction of clindamycin's behavior in various clinical scenarios can be achieved, ultimately leading to safer and more effective therapeutic use.
References
- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of clindamycin orally and intravenously administered in patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Clindamycin Sulfoxide in Bacterial Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin sulfoxide (B87167) is an active metabolite of the lincosamide antibiotic, Clindamycin.[1][2] Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP3A4, this metabolite contributes to the overall antibacterial effect of its parent drug.[2] Like Clindamycin, Clindamycin sulfoxide exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[1][3] This is achieved through its binding to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide synthesis.[1] These application notes provide detailed protocols and data for researchers studying the inhibitory effects of this compound on bacterial protein synthesis.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [4] |
| Molecular Weight | 440.98 g/mol | [5] |
| Appearance | Off-White Solid | [5] |
| Solubility | Slightly soluble in methanol (B129727) and water. Soluble in DMSO. | [2][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [2][5] |
Preparation of Stock Solutions: For in vitro assays, a stock solution of this compound can be prepared in Dimethyl Sulfoxide (DMSO).[5] It is recommended to prepare fresh dilutions in the appropriate aqueous buffer or culture medium for each experiment to ensure the stability and solubility of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any potential effects on bacterial growth or the assay components.
Mechanism of Action
This compound, like its parent compound Clindamycin, targets the bacterial ribosome to inhibit protein synthesis.[1][3]
Binding to the 50S Ribosomal Subunit: The primary mechanism of action involves the binding of this compound to the 23S rRNA component of the 50S ribosomal subunit.[6][7] This binding occurs at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[3][8]
Inhibition of Translocation: By binding to the 50S subunit, this compound sterically interferes with the positioning of aminoacyl-tRNA at the A-site and promotes the dissociation of peptidyl-tRNA from the ribosome.[8][9] This action effectively stalls the elongation phase of protein synthesis.[1]
References
- 1. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 9. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing over-oxidation of Clindamycin to sulfone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of Clindamycin (B1669177) to its sulfone byproduct during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oxidation step of Clindamycin synthesis?
The main difficulty lies in selectively oxidizing the sulfide (B99878) group of Clindamycin to the desired sulfoxide (B87167) without further oxidation to the undesired sulfone byproduct.[1] This over-oxidation can reduce the yield and purity of the target compound.
Q2: Which oxidizing agent is recommended for this synthesis?
An aqueous solution of hydrogen peroxide (H₂O₂) is a commonly used and effective oxidant for the synthesis of Clindamycin sulfoxide.[1]
Q3: How can I minimize the formation of the Clindamycin sulfone byproduct?
Controlling the reaction conditions is crucial to prevent over-oxidation. Key parameters to manage include:
-
Molar Ratio of Reactants: A strict molar ratio of Clindamycin to hydrogen peroxide should be maintained.
-
Reaction Temperature: The temperature of the reaction should be carefully controlled.
-
Reaction Time: The duration of the reaction needs to be optimized to favor the formation of the sulfoxide.[1]
Q4: What are the recommended reaction conditions to favor the formation of this compound?
Based on experimental findings, the following conditions are preferred for minimizing sulfone formation:
| Parameter | Recommended Range |
| Oxidant | 30% Aqueous Hydrogen Peroxide |
| Molar Ratio (Clindamycin : H₂O₂) | 1 : 3-5 |
| Reaction Temperature | 10 - 50 °C |
| Reaction Time | 30 minutes - 1.5 hours |
| (Source: CN105294786A)[1] |
Q5: How does reaction time affect the formation of the sulfone byproduct?
Generally, a shorter reaction time is preferred when the reaction is conducted at a higher temperature, while a longer reaction time may be necessary at lower temperatures.[1] It is essential to monitor the reaction progress to determine the optimal time to stop the reaction and prevent over-oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of Clindamycin sulfone detected in the final product. | Excessive amount of oxidizing agent. | Carefully control the molar ratio of Clindamycin to hydrogen peroxide. A recommended starting point is a 1:3 to 1:5 ratio.[1] |
| Reaction temperature is too high. | Maintain the reaction temperature within the recommended range of 10-50°C.[1] Consider running the reaction at the lower end of this range. | |
| Reaction time is too long. | Monitor the reaction progress using a suitable analytical method like HPLC. Quench the reaction once the desired conversion to the sulfoxide is achieved, before significant sulfone formation occurs. The optimal time is typically between 30 minutes and 1.5 hours.[1] | |
| Incomplete conversion of Clindamycin. | Insufficient amount of oxidizing agent. | Ensure the molar ratio of hydrogen peroxide is adequate. You can titrate the amount of oxidant, starting from a 1:3 ratio of Clindamycin to H₂O₂.[1] |
| Reaction temperature is too low or reaction time is too short. | If the reaction is proceeding too slowly, consider increasing the temperature within the recommended range or extending the reaction time, while carefully monitoring for sulfone formation.[1] | |
| Difficulty in isolating the product. | Improper work-up procedure. | After the reaction, adding a threefold volume of dehydrated alcohol can help precipitate the product as a white solid, which can then be collected by suction filtration.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Controlled Oxidation
Objective: To synthesize this compound while minimizing the formation of the Clindamycin sulfone byproduct.
Materials:
-
Clindamycin
-
30% Aqueous Hydrogen Peroxide
-
Water
-
Dehydrated Ethanol (B145695)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle with temperature control
-
Suction filtration apparatus
Procedure:
-
In a 50 ml round-bottom flask, dissolve 5.11 g of Clindamycin in 2 ml of water.
-
Add 4.5 ml of 30% aqueous hydrogen peroxide solution to the flask.
-
Stir the mixture to ensure complete dissolution.
-
Place the flask in a pre-heated water bath at 50°C and allow the reaction to proceed for 30 minutes with continuous stirring.
-
After 30 minutes, remove the flask from the water bath and add three times the reaction volume of dehydrated ethanol to precipitate the product.
-
Collect the resulting white solid by suction filtration.
-
Dry the solid under vacuum at room temperature to obtain this compound.[1]
Protocol 2: Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the conversion of Clindamycin to this compound and detect the formation of the Clindamycin sulfone byproduct.
Instrumentation and Conditions:
-
HPLC System: Agilent® 1200 Infinity series or equivalent
-
Column: ACE® 5 C18 (250 x 4.6mm; 5μm particle size)
-
Mobile Phase: Phosphate buffer (pH 3) and acetonitrile (B52724) (70:30 v/v)
-
Flow Rate: 1 ml/min
-
Detection Wavelength: 205 nm
-
Column Temperature: 25°C (Adapted from a method for Clindamycin determination in human plasma)[2]
Procedure:
-
Sample Preparation: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a suitable concentration.
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the peaks corresponding to Clindamycin, this compound, and Clindamycin sulfone. The retention times for Clindamycin and its sulfoxide metabolite will be distinct. The sulfone, being more polar, will likely have a different retention time.
-
Quantification: By comparing the peak areas of the starting material, the desired product, and the byproduct, the progress of the reaction and the extent of over-oxidation can be determined.
Visualizations
Caption: Chemical pathway of Clindamycin oxidation.
Caption: Troubleshooting workflow for high sulfone content.
References
Troubleshooting peak tailing in HPLC analysis of Clindamycin sulfoxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Clindamycin (B1669177) sulfoxide (B87167).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification. For a polar basic compound like Clindamycin sulfoxide, this is frequently due to secondary interactions with the stationary phase. Below is a step-by-step guide to troubleshoot and resolve peak tailing.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound, a polar basic compound, in reversed-phase HPLC can stem from several factors. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Here is a systematic approach to identify and resolve the issue:
-
Evaluate the Mobile Phase pH:
-
The Problem: The pH of your mobile phase might be in a range that causes the silanol groups on the column packing to be ionized (negatively charged), leading to strong interactions with the protonated (positively charged) basic analyte.[3][4] This secondary retention mechanism results in peak tailing.
-
The Solution:
-
Low pH Approach: Lower the mobile phase pH to around 2.5-3.0.[5][6] At this low pH, the silanol groups are protonated and less likely to interact with the basic analyte. A common choice is a phosphate (B84403) buffer.[7]
-
High pH Approach: Alternatively, increase the mobile phase pH to above 10. At high pH, the basic analyte is in its neutral form and less likely to interact with the ionized silanols. A carbonate buffer at pH 10.5 has been used successfully for the analysis of Clindamycin and its impurities.[6][8]
-
Important Note: Always ensure your column is stable at the chosen pH. Silica-based columns can degrade at extreme pH values.[9]
-
-
-
Assess the HPLC Column:
-
The Problem: The column itself can be the source of peak tailing. This can be due to the type of stationary phase or column degradation.
-
The Solution:
-
Use an End-capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small molecule to prevent them from interacting with analytes.[10][11] If you are not already using one, switch to an end-capped C18 or C8 column.
-
Consider a Different Stationary Phase: For polar compounds, a polar-embedded column or a column with a different stationary phase chemistry (e.g., Cyano) might provide better peak shape.[7]
-
Check for Column Contamination or Degradation: If the peak tailing has worsened over time, the column might be contaminated or the stationary phase might be degrading. Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced.[12] A void at the column inlet can also cause peak tailing.[9]
-
-
-
Optimize Mobile Phase Composition:
-
The Problem: The type and concentration of the buffer and organic modifier can influence peak shape.
-
The Solution:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[13]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites and reduce tailing.[8][10] However, with modern high-purity silica (B1680970) columns, this is often not necessary.[13]
-
Change the Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can affect selectivity and peak shape. If you are using one, try switching to the other.
-
-
-
Review Sample and Injection Parameters:
-
The Problem: Issues with the sample itself or the injection process can lead to peak distortion.
-
The Solution:
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[5][2] Try diluting your sample and re-injecting.
-
Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[5] Dissolving the sample in a much stronger solvent can cause peak distortion.
-
-
-
Check the HPLC System:
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase pH when analyzing this compound?
A1: A good starting point is a mobile phase pH of around 3.0, using a phosphate buffer. This will ensure that the residual silanol groups on a standard silica-based column are protonated, minimizing secondary interactions with the basic this compound molecule.[7] Alternatively, a high pH of 10.5 with a carbonate buffer can also be effective if using a pH-stable column.[6]
Q2: Can the type of HPLC column I use affect peak tailing for this compound?
A2: Absolutely. Using a modern, high-purity, end-capped C18 or C8 column is highly recommended to reduce peak tailing.[10][11] These columns have fewer accessible silanol groups, which are the primary cause of tailing for basic compounds. For very polar compounds, a polar-embedded phase column might offer improved peak shape.
Q3: I've tried adjusting the pH, but my peak is still tailing. What should I try next?
A3: If pH adjustment is not sufficient, consider the following:
-
Increase the buffer concentration in your mobile phase to 25-50 mM to help mask any remaining silanol interactions.[13]
-
Check for column overload by diluting your sample.[2]
-
Ensure your column is in good condition. It may be contaminated or degraded. Try flushing it or replacing it.
-
Minimize extra-column volume in your HPLC system by using appropriate tubing and fittings.[10]
Q4: Is it better to use acetonitrile (B52724) or methanol (B129727) as the organic modifier?
A4: Both acetonitrile and methanol can be used. The choice can affect the selectivity and efficiency of the separation. If you are experiencing peak tailing with one, it is worthwhile to try the other to see if it improves the peak shape.
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the analysis of Clindamycin and its related compounds, which would include this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Xterra RP18 (4.6 x 100 mm, 3.5 µm)[6][8] | Phenomenex Zorbax (Luna) Cyano (150 x 4.6 mm, 5 µm)[7] | Agilent Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Carbonate Buffer | 5 mM Potassium Phosphate Buffer | 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Acetonitrile:Tetrahydrofuran (93.75:6.25 v/v) | Acetonitrile |
| pH | 10.5[6][8] | 3.0[7] | 3.7 |
| Detection | UV at 214 nm[6][8] | UV at 210 nm[7] | UV at 205 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | Ambient | 25°C | 40°C |
Experimental Protocol
This protocol provides a general procedure for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
2. Instrument and Columns:
-
HPLC system with UV detector
-
Reversed-phase C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm), preferably end-capped
3. Preparation of Mobile Phase (pH 3.0):
-
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water.
-
Adjust the pH of the aqueous buffer to 3.0 with phosphoric acid.
-
The mobile phase will be a mixture of the prepared buffer and acetonitrile. A typical starting ratio is 80:20 (buffer:acetonitrile).
-
Filter and degas the mobile phase before use.
4. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute in the mobile phase to a final concentration of approximately 0.1 mg/mL.
5. Preparation of Sample Solution:
-
Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration to the standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18 or C8, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
7. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
8. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample.
Visualization
Caption: Troubleshooting workflow for peak tailing in HPLC analysis of this compound.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 3. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. iajps.com [iajps.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Clindamycin Sulfoxide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Clindamycin (B1669177) Sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of Clindamycin and its sulfoxide derivative?
A good starting point for developing a separation method is a reversed-phase approach. A common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). For example, a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to the range of 2.5-6.0) is often effective for separating Clindamycin and its related substances[1][2].
Q2: How does the pH of the mobile phase affect the separation of Clindamycin and Clindamycin Sulfoxide?
The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like Clindamycin. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their interaction with the stationary phase. For basic compounds like Clindamycin, using an acidic mobile phase (e.g., pH 2.5-4.0) can lead to better peak shapes and retention on a C18 column[3].
Q3: What are the most common organic modifiers used, and how do I choose between them?
Acetonitrile and methanol (B129727) are the most frequently used organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths compared to methanol. The choice between them can influence the selectivity of the separation. It is often beneficial to screen both solvents during method development to determine which provides the best resolution for Clindamycin and its sulfoxide.
Q4: Can a gradient elution be beneficial for analyzing Clindamycin and its impurities?
Yes, a gradient elution can be highly effective, especially when analyzing a sample containing compounds with a wide range of polarities, such as Clindamycin and its various degradation products[4][5]. A gradient program, where the proportion of the organic modifier is increased over time, can help to elute more strongly retained compounds like potential impurities, while still achieving good resolution for early-eluting peaks.
Q5: What type of HPLC column is recommended for this analysis?
C18 and C8 columns are the most commonly used stationary phases for the analysis of Clindamycin and its related compounds[4][5][6]. These columns provide good retention and separation for moderately polar to nonpolar compounds. The specific choice of column will depend on the hydrophobicity of the analytes and the desired retention characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Adjust the mobile phase pH to ensure complete ionization of the analyte.- Add a competing base (e.g., triethylamine) in small quantities to the mobile phase, though this can have long-term effects on the column.- Reduce the sample concentration. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the injection volume or sample concentration. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Co-elution of interfering substances. | - Reverse-flush the column (if permitted by the manufacturer).- Replace the column.- Optimize the mobile phase composition or gradient to improve resolution. |
Retention Time Issues
| Issue | Possible Causes | Suggested Solutions |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifespan. |
| No Peaks or Very Small Peaks | - Incorrect injection.- Detector issue (e.g., lamp off).- Sample degradation. | - Check the autosampler and injection syringe.- Verify detector settings and lamp status.- Ensure proper sample storage and handling. |
Baseline Problems
| Issue | Possible Causes | Suggested Solutions |
| Baseline Noise | - Air bubbles in the system.- Contaminated mobile phase.- Detector cell contamination. | - Degas the mobile phase thoroughly.- Use high-purity solvents and freshly prepared buffers.- Flush the detector cell with an appropriate solvent. |
| Baseline Drift | - Inadequate column equilibration.- Changes in mobile phase composition during a gradient run.- Temperature fluctuations. | - Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure the gradient program is running correctly.- Use a column oven. |
Experimental Protocols
The following is a generalized experimental protocol for the HPLC analysis of Clindamycin and its sulfoxide derivative. This should be considered a starting point and may require further optimization.
1. Materials and Reagents:
-
Clindamycin and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Clindamycin and this compound reference standards in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time (Example Data)
| Mobile Phase Composition (% Acetonitrile in Phosphate Buffer pH 3.0) | Retention Time of Clindamycin (min) | Retention Time of this compound (min) | Resolution |
| 30% | 12.5 | 8.2 | 4.1 |
| 40% | 8.7 | 5.9 | 3.5 |
| 50% | 5.4 | 3.8 | 2.8 |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: HPLC Troubleshooting Logic Diagram.
References
- 1. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of Clindamycin sulfoxide
Welcome to the technical support center for the LC-MS/MS analysis of clindamycin (B1669177) sulfoxide (B87167). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of clindamycin sulfoxide?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] For instance, phospholipids (B1166683) in plasma are a common cause of ion suppression in electrospray ionization (ESI).[4]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent results and poor sensitivity are classic signs of matrix effects.[5] When matrix components co-elute with this compound, they can compete for ionization, leading to a suppressed signal and, consequently, higher limits of detection and quantification.[6]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A common method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the analyte after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank, extracted matrix will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[2]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A4: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[3][6] For complex matrices, SPE, particularly mixed-mode or phospholipid removal SPE, is often the most effective at reducing matrix effects.[7][8]
Q5: What type of internal standard should I use for the quantification of this compound?
A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, thus providing the most accurate correction.[9] If a SIL-IS for this compound is not available, a structural analog or a SIL-IS of the parent drug, clindamycin (e.g., d1-N-ethylclindamycin), could be considered, but requires careful validation to ensure it adequately compensates for matrix effects.[10][11]
Q6: Can I use the standard addition method to compensate for matrix effects?
A6: Yes, the standard addition method is a valid approach to correct for matrix effects, especially when a suitable internal standard is not available or when dealing with highly variable matrices.[2] This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Data Presentation: Comparison of Sample Preparation Techniques
While specific quantitative data for this compound is limited in the literature, the following table summarizes typical recovery and precision data for the parent drug, clindamycin, using different sample preparation methods in human plasma. This can serve as a starting point for method development for this compound.
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Protein Precipitation (Acetonitrile) | Clindamycin | Diphenhydramine | 101.1 ± 2.6 | < 6 | < 6 | [12] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Clindamycin | d1-N-ethylclindamycin | > 95 | 0.90 - 3.25 | 1.33 - 2.60 | [10][11] |
Experimental Protocols
Sample Preparation Workflow
The following diagram illustrates the general workflows for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Detailed Methodologies
1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clindamycin | 425.2 | 126.3 | Optimized by user |
| This compound | 441.15 | 393.20 (Quantifier) | Optimized by user |
| 126.1 (Qualifier) | Optimized by user | ||
| d1-N-ethylclindamycin (IS) | 454.2 | 126.1 | Optimized by user |
Note: Collision energies should be optimized for your specific instrument to achieve the best sensitivity.
References
- 1. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Acanthus Research [acanthusresearch.com]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
Stability issues of Clindamycin sulfoxide in solution
Welcome to the Technical Support Center for clindamycin (B1669177) sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of clindamycin sulfoxide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to clindamycin?
This compound is an active metabolite of the antibiotic clindamycin.[1][2][3] It is formed in the body through the S-oxidation of clindamycin, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3] While it is a metabolite, it also exhibits antibacterial activity against various anaerobic bacteria.[1][2][3]
Q2: What is the known stability of this compound?
In its solid form, this compound is stable for at least four years when stored at -20°C.[3] However, detailed quantitative data on the stability of this compound in various solutions is limited in publicly available literature. Its parent drug, clindamycin, demonstrates maximum stability in aqueous solutions at a pH range of 3-5.[4] Significant degradation of clindamycin is observed under acidic and basic conditions, suggesting that its sulfoxide metabolite may also be susceptible to pH-dependent degradation.[4]
Q3: What are the typical solvents for dissolving this compound?
This compound is slightly soluble in methanol (B129727) and water.[3] For experimental purposes, it is crucial to prepare fresh solutions and consider the potential for degradation, especially in aqueous buffers. Given the limited information, it is advisable to perform preliminary solubility and stability tests in your specific experimental buffer system.
Q4: How can I monitor the stability of my this compound solution?
The stability of this compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5][6][7][8] These techniques can separate the intact this compound from its potential degradation products, allowing for quantification of its concentration over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low or variable experimental results. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound immediately before each experiment. If using aqueous buffers, consider a buffer system with a pH between 3 and 5, as the parent compound clindamycin shows maximum stability in this range.[4] Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC/UPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method. Common degradation pathways for the parent clindamycin involve hydrolysis and scission of the 7-(S)-Cl group, which may suggest potential degradation products for the sulfoxide metabolite.[4] |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility. | This compound is only slightly soluble in water.[3] Prepare a concentrated stock solution in a suitable organic solvent like methanol (in which it is also slightly soluble) or dimethyl sulfoxide (DMSO), and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between different batches of the compound. | The purity of this compound can be ≥90% and it may exist as a mixture of diastereomers.[3] | Always check the certificate of analysis for the specific batch you are using. If possible, use a well-characterized reference standard for critical experiments. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | [Example Data] | [Example Data] | [Example Data] |
| 0.1 M NaOH | 24 hours | 60°C | [Example Data] | [Example Data] | [Example Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Example Data] | [Example Data] | [Example Data] |
| Thermal | 48 hours | 80°C | [Example Data] | [Example Data] | [Example Data] |
| Photolytic (UV) | 24 hours | Room Temp | [Example Data] | [Example Data] | [Example Data] |
(Note: The above table is a template. Actual data needs to be generated experimentally.)
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the concentration of this compound and separate it from its degradation products.
Methodology:
-
Column: A C18 reversed-phase column is commonly used for clindamycin and related compounds (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection, the wavelength should be optimized based on the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. Antibiotics degradation in soil: A case of clindamycin, trimethoprim, sulfamethoxazole and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Reducing degradation of Clindamycin sulfoxide during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Clindamycin (B1669177) sulfoxide (B87167) during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may lead to the degradation of Clindamycin sulfoxide during experimental procedures.
Question: I am observing unexpectedly low concentrations of this compound in my samples. What are the potential causes during sample preparation?
Answer:
Low recovery of this compound can stem from several factors during sample preparation. The primary causes are chemical degradation and inefficient extraction.
Potential Degradation Pathways:
-
Reduction to Clindamycin: The sulfoxide moiety is susceptible to reduction back to the sulfide (B99878) (Clindamycin), especially in the presence of certain endogenous matrix components or reducing agents.
-
Oxidation to Clindamycin Sulfone: Conversely, harsh oxidative conditions can lead to the formation of the corresponding sulfone.
-
Hydrolysis: Extreme pH conditions (both acidic and alkaline) can cause hydrolysis of the parent molecule.[1][2] While data for this compound is limited, studies on Clindamycin show significant degradation under acidic and basic conditions.[1][2]
Inefficient Extraction:
-
Incorrect Solvent Polarity: The choice of extraction solvent is critical. This compound is a polar molecule, and using a solvent with inappropriate polarity will result in poor extraction efficiency.
-
Suboptimal pH: The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly impact the ionization state and, therefore, the partitioning of this compound into the extraction solvent.
Recommendations:
-
Control pH: Maintain the pH of the sample within a stable range, ideally between 3 and 5, as this has been shown to be the range of maximum stability for the parent compound, Clindamycin.[3]
-
Optimize Extraction Solvent: For LLE, consider polar solvents. For SPE, select a cartridge and elution solvent system appropriate for polar analytes.
-
Mind Temperature: Avoid high temperatures during sample processing, such as during solvent evaporation. Use a gentle stream of nitrogen at or below room temperature.
-
Use of Antioxidants: If reduction is suspected, consider the addition of an antioxidant to the sample, though this should be validated to ensure no interference with the analysis.
Question: My results for this compound are inconsistent across a batch of samples. What could be causing this variability?
Answer:
Inconsistent results can be due to variability in sample handling, storage, and the analytical process itself.
Potential Causes of Variability:
-
Inconsistent Sample Handling Time: Prolonged exposure of samples to room temperature before processing can lead to varying degrees of degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the stability of the analyte.
-
Autosampler Instability: Degradation can occur in the autosampler, especially if it is not temperature-controlled.
-
Matrix Effects: Variations in the biological matrix between samples can lead to ion suppression or enhancement in LC-MS/MS analysis, causing inconsistent quantification.
Recommendations:
-
Standardize Sample Handling: Process all samples and standards in a consistent and timely manner. Keep samples on ice or at a controlled low temperature during processing.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles.
-
Assess Autosampler Stability: If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Validate the stability of the processed samples in the autosampler for the expected duration of the analytical run.
-
Evaluate Matrix Effects: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. If one is not available, a structurally similar compound can be used, but this will require more extensive validation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for plasma samples containing this compound?
For long-term storage, samples should be kept at -20°C or lower. Studies on the parent compound, Clindamycin, in plasma have shown it to be stable for at least 4 weeks at -20°C.[4] For short-term storage, maintain the samples at 4°C. Avoid prolonged storage at room temperature.
What are the recommended storage conditions for stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C. A commercially available standard of this compound is stated to be stable for at least 4 years at -20°C.[5]
Can I use the same sample preparation method for both Clindamycin and this compound?
While it is possible, the method should be optimized and validated for both analytes. This compound is more polar than Clindamycin, which may affect its extraction efficiency and chromatographic retention. A method developed solely for Clindamycin may not be optimal for this compound.
How can I prevent the reduction of this compound to Clindamycin during sample preparation?
-
Work with samples at low temperatures.
-
Minimize the time samples are at room temperature.
-
Avoid the use of strong reducing agents in your sample preparation workflow.
-
Consider the use of antioxidants if you have evidence of reductive degradation, but validate for any potential analytical interference.
Quantitative Data Summary
The following tables summarize available stability data. It is important to note that much of the available data is for the parent compound, Clindamycin, but can serve as a useful guide for handling its sulfoxide metabolite.
Table 1: Stability of Clindamycin in Spiked Human Plasma
| Storage Condition | Duration | Analyte | Stability | Reference |
| -20°C | 4 weeks | Clindamycin | Stable (%RSD < 5.4) | [4] |
Table 2: Stability of Clindamycin Hydrochloride in SuspendIt®
| Storage Condition | Duration | Analyte | Stability | Reference |
| 5°C (refrigerated) | 182 days | Clindamycin HCl | Stable (>90% of initial concentration) | [6] |
| 25°C (room temp.) | 182 days | Clindamycin HCl | Stable (>90% of initial concentration) | [6] |
Table 3: Stability of this compound Standard
| Storage Condition | Duration | Analyte | Stability | Reference |
| -20°C | ≥ 4 years | This compound | Stable | [5] |
Experimental Protocols
Protocol: Generic Protein Precipitation for Plasma Sample Preparation
This protocol provides a general workflow for the extraction of this compound from plasma samples using protein precipitation. This method is often a good starting point as it is fast and less prone to analyte loss compared to more complex methods.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the extraction and analysis of this compound from plasma.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound during sample preparation.
References
- 1. saudijournals.com [saudijournals.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of Clindamycin Sulfoxide from Biological Matrices
Welcome to the technical support center for the analysis of Clindamycin (B1669177) sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of Clindamycin sulfoxide from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound is the primary active metabolite of the antibiotic Clindamycin.[1] Clindamycin is used to treat a variety of bacterial infections by inhibiting bacterial protein synthesis.[1][2] Monitoring the levels of both the parent drug and its active metabolites like this compound is crucial in pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's efficacy and metabolism in the body.
Q2: What are the common methods for extracting this compound from biological samples?
The most common techniques for extracting small molecules like this compound from biological matrices such as plasma, serum, and urine are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins, which are then removed by centrifugation.[3][4][5]
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6][7]
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a solid phase cartridge, and the analyte of interest is either retained on the sorbent and then eluted, or the interferences are retained while the analyte passes through.[8]
Q3: What are the key physicochemical properties of this compound to consider during method development?
Understanding the physicochemical properties of this compound is essential for optimizing extraction and chromatography.
| Property | Value | Implication for Extraction |
| Molecular Weight | 440.98 g/mol | Standard for small molecule analysis. |
| Water Solubility | 12.0 mg/mL | High water solubility suggests it is a polar compound.[9] |
| logP | -0.98 to 1.01 | The negative logP value indicates its hydrophilic (polar) nature, which influences solvent and sorbent selection.[9] |
| pKa (Strongest Basic) | 7.46 | The basic nature of the molecule can be exploited for ion-exchange SPE or pH-driven LLE.[9] |
| Polar Surface Area | 119.33 Ų | A large polar surface area contributes to its hydrophilicity.[9] |
Q4: Is this compound stable during sample storage and preparation?
While specific stability data for this compound is not extensively available, studies on the parent drug, Clindamycin, have shown it to be stable in plasma under various storage conditions.[2] It is recommended to store biological samples at -20°C or lower to ensure the stability of both Clindamycin and its metabolites.[1] For quantitative analysis, it is best practice to perform a stability study of this compound in the specific biological matrix and storage conditions being used.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Method | This compound is a polar molecule. Ensure the chosen extraction method is suitable for polar analytes. For LLE, consider more polar extraction solvents or salting out. For SPE, a mixed-mode or polar-enhanced sorbent may be necessary. |
| Suboptimal pH | The pKa of the strongest basic group of this compound is 7.46.[9] Adjusting the pH of the sample can significantly impact its solubility and retention. For LLE, adjust the pH to neutralize the molecule to favor its partitioning into the organic phase. For ion-exchange SPE, adjust the pH to ensure the analyte is charged for retention. |
| Insufficient Solvent Polarity (LLE) | If using LLE, the organic solvent may not be polar enough to efficiently extract the hydrophilic this compound. Consider using more polar solvents like ethyl acetate (B1210297) or a mixture of solvents. |
| Breakthrough on SPE Cartridge | The analyte may not be retaining on the SPE sorbent and is being washed away during sample loading. This can be due to an inappropriate sorbent, incorrect sample pH, or a too-strong loading solvent. Use a weaker loading solvent or a stronger sorbent. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increase the polarity or strength of the elution solvent. For ion-exchange SPE, ensure the elution buffer has the correct pH or ionic strength to displace the analyte. |
| Analyte Adsorption to Labware | Polar analytes can sometimes adsorb to glass or plastic surfaces. Using silanized glassware or low-binding microcentrifuge tubes can help mitigate this issue. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Endogenous Interferences | Matrix components from the biological sample (e.g., phospholipids, salts) can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer. |
| Inadequate Sample Cleanup | Improve the sample cleanup by optimizing the extraction method. A more rigorous SPE wash step or a multi-step LLE can help remove more interferences. |
| Suboptimal Chromatography | Modify the LC gradient to better separate the analyte from matrix components. Using a longer column or a different stationary phase can improve resolution. |
| Use of a Non-ideal Internal Standard | If the internal standard does not co-elute and experience the same matrix effects as the analyte, it cannot accurately compensate for variations in signal. The use of a stable isotope-labeled internal standard for this compound is highly recommended. |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum
This protocol is adapted from methods used for the parent drug, Clindamycin.[2][4][10]
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard). This represents a 3:1 solvent-to-sample ratio.
-
Vortex vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) for Urine
This is a general protocol for the extraction of a moderately polar, basic compound from urine.
-
Sample Preparation:
-
Thaw frozen urine samples and vortex.
-
Centrifuge at a low speed (e.g., 2000 x g for 5 minutes) to pellet any sediment.
-
-
pH Adjustment:
-
To 1 mL of urine in a glass tube, add a suitable buffer to adjust the pH to >8.5 (e.g., using sodium carbonate or ammonium (B1175870) hydroxide) to neutralize the basic this compound.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture like dichloromethane/isopropanol).
-
Cap the tube and vortex or mechanically shake for 5-10 minutes.
-
-
Phase Separation:
-
Centrifuge at a low speed (e.g., 2000 x g for 5 minutes) to facilitate phase separation.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC-MS/MS mobile phase.
-
-
Analysis:
-
Inject an aliquot into the analytical system.
-
Solid-Phase Extraction (SPE) for Plasma/Serum
This is a general protocol for a polar, basic compound using a mixed-mode cation exchange SPE cartridge.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 100 mM formic acid, pH ~2.7) to protonate the basic analyte.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by diluting with 500 µL of the acidic buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., methanol) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Data Presentation
Note: The following data is for the parent drug, Clindamycin, and is provided for illustrative purposes. Recovery of this compound may differ due to its higher polarity. It is essential to perform a validation study to determine the actual recovery and precision for this compound with the chosen method.
Table 1: Example Recovery Data for Clindamycin using Protein Precipitation from Human Plasma [2]
| Analyte | Spiked Concentration (mg/L) | Mean Extraction Recovery (%) | RSD (%) |
| Clindamycin | 0.05 | 101.1 | 2.6 |
| Clindamycin | 1.0 | 100.5 | 1.8 |
| Clindamycin | 8.0 | 101.7 | 3.1 |
Table 2: Example Precision and Accuracy Data for Clindamycin in Human Plasma [11]
| Nominal Conc. (µg/mL) | Intra-batch Precision (CV%) | Intra-batch Accuracy (RE%) | Inter-batch Precision (CV%) | Inter-batch Accuracy (RE%) |
| 0.05 | 13.7 | 4.58 | 8.32 | -10.8 |
| 0.15 | 8.95 | -4.34 | 7.56 | -8.76 |
| 1.50 | 5.13 | 1.23 | 4.35 | -4.17 |
| 15.0 | 6.23 | 0.54 | 5.12 | -5.23 |
Mandatory Visualizations
Mechanism of Action of Clindamycin
As this compound is a metabolite of Clindamycin, it does not have its own signaling pathway. The following diagram illustrates the mechanism of action of the parent drug, which involves the inhibition of bacterial protein synthesis.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological matrix.
Logical Relationship for Troubleshooting Low Recovery in SPE
This diagram illustrates the decision-making process when troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of Clindamycin and its metabolites in chromatography
Welcome to the technical support center for resolving chromatographic issues related to clindamycin (B1669177) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Clindamycin I should be aware of during analysis?
A1: The primary metabolites of clindamycin that can potentially co-elute with the parent drug or with each other include Clindamycin Sulfoxide (B87167) and N-desmethylclindamycin.[1] It is crucial to develop a chromatographic method that can effectively separate these compounds to ensure accurate quantification.
Q2: Why is co-elution a common problem when analyzing Clindamycin and its metabolites?
A2: Co-elution of Clindamycin and its metabolites often occurs due to their structural similarities and polar nature.[2][3] These characteristics can lead to similar retention times on traditional reversed-phase HPLC columns. Achieving separation requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.
Q3: What initial steps can I take to diagnose a co-elution problem?
A3: If you suspect co-elution, the first step is to assess your peak shape and purity.[4][5] Look for asymmetrical peaks, such as shoulders or excessive tailing, which can indicate the presence of more than one compound.[4][5] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can evaluate peak purity by examining the spectra across the peak.[4][5] If the spectra are not consistent throughout the peak, co-elution is likely occurring.
Q4: What is the "resolution equation" and how does it relate to solving co-elution?
A4: The resolution equation is a fundamental concept in chromatography that describes the separation between two peaks. It is defined by three key factors: efficiency (N), selectivity (α), and retention factor (k).[4][6] To resolve co-eluting peaks, you need to adjust one or more of these factors. This can be achieved by changing the mobile phase, stationary phase, or other chromatographic conditions.[4][6]
Troubleshooting Guides
This section provides detailed guidance for resolving specific co-elution issues encountered during the analysis of Clindamycin and its metabolites.
Issue 1: Poor resolution between Clindamycin and its metabolites in Reversed-Phase HPLC.
Question: My chromatogram shows overlapping peaks for Clindamycin and what I suspect is a metabolite. How can I improve the separation using my existing RP-HPLC system?
Answer: Co-elution in reversed-phase HPLC is a common challenge when dealing with polar and structurally similar compounds like Clindamycin and its metabolites. Here is a systematic approach to improve your separation:
1. Optimize Your Mobile Phase: The composition of your mobile phase is a powerful tool for manipulating selectivity and retention.[7][8]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.[7]
-
Change Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation.[4]
-
Modify pH: For ionizable compounds like Clindamycin, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units above or below the pKa of your analytes and that it is adequately buffered.[7]
-
Incorporate Ion-Pairing Reagents: For polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution on a reversed-phase column.
2. Evaluate Your Stationary Phase (Column): The choice of HPLC column is critical for resolving structurally similar compounds.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase to alter the selectivity.[4] Options include C8, Phenyl, or Cyano columns, which offer different retention mechanisms compared to the standard C18.[4][9][10]
-
Decrease Particle Size/Increase Column Length: To increase column efficiency (N), you can use a column with a smaller particle size (e.g., sub-2-µm for UHPLC) or a longer column.[6] This will result in sharper peaks, which can improve resolution.
3. Optimize Column Temperature: Temperature can affect both selectivity and efficiency.
-
Adjust Temperature: Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[7][8] It is important to empirically determine the optimal temperature for your specific separation.
Issue 2: Clindamycin and its polar metabolites are not well retained on my C18 column.
Question: My peaks of interest are eluting very early in the chromatogram, close to the void volume, making separation impossible. What can I do?
Answer: Poor retention of polar analytes is a common limitation of traditional reversed-phase chromatography.[11][12] Here are some recommended strategies:
1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds.[2][3][11][13]
-
Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide or diol groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2][3] This allows for the retention of polar compounds that are not well-retained in reversed-phase mode.[2][3][11][13]
-
Advantages for Clindamycin Analysis: HILIC can provide improved retention, selectivity, and peak shape for Clindamycin and its polar metabolites.[13] The high organic content of the mobile phase can also enhance sensitivity when using mass spectrometry detection.[11]
2. Use a Polar-Embedded or Aqueous C18 Column: These are modified reversed-phase columns designed to be more compatible with highly aqueous mobile phases and provide better retention for polar analytes.
Data Summary Tables
The following tables summarize chromatographic conditions from various methods for the analysis of Clindamycin, which can serve as a starting point for method development.
Table 1: Reversed-Phase HPLC and LC-MS/MS Conditions for Clindamycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil ODS, 5 µm, 250 x 4.6 mm | Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm | Hypersil BDS C8, 2.4 µm, 100 x 4.6 mm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 6.0):Water (35:40:25, v/v/v)[14] | Gradient with Acetonitrile/Methanol and Phosphoric Acid solution[15] | Gradient with Acetonitrile and 0.2% Formic Acid/0.1% Ammonium Acetate[9] |
| Flow Rate | 1.0 mL/min[14] | 1.2 mL/min[15] | Not Specified |
| Temperature | 45°C[14] | 40°C[15] | Not Specified |
| Detection | UV at 210 nm[14] | PDA at 205 nm[15] | Positive ESI-MS/MS[9] |
Table 2: HILIC Conditions for Polar Metabolite Analysis
| Parameter | General HILIC Conditions |
| Column | BEH Amide, 1.7 µm, 2.1 x 100 mm[13] |
| Mobile Phase | A: 10 mM Ammonium Formate in Water, B: Acetonitrile. Gradient elution. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Temperature | 30 - 50°C |
| Detection | Mass Spectrometry (ESI+) |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development for Clindamycin
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). If retention is poor, consider a C8 or a polar-embedded column.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a phosphate or acetate (B1210297) buffer (e.g., 20 mM) and adjust the pH to a value between 3 and 6.
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol.
-
-
Initial Gradient:
-
Start with a gradient of 5-95% B over 20 minutes.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
-
Injection and Detection:
-
Inject 10 µL of your sample.
-
Monitor the elution profile using a UV detector at 210 nm.[14]
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the separation of closely eluting peaks.
-
If co-elution persists, systematically modify the mobile phase pH and organic solvent type.
-
Protocol 2: HILIC Method for the Separation of Clindamycin and its Polar Metabolites
-
Column Selection: Choose a HILIC column with an amide or diol stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 10 mM Ammonium Formate in water with 0.1% formic acid.
-
Organic Phase (B): Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.
-
-
Equilibration: HILIC columns may require longer equilibration times. Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes.
-
Injection and Detection:
-
Inject a small volume (1-5 µL) of your sample dissolved in a high organic solvent mixture (similar to the initial mobile phase).
-
Use a mass spectrometer with electrospray ionization (ESI) in positive mode for detection.
-
Visualizations
Troubleshooting Workflow for Co-elution
References
- 1. Determination of clindamycin and its metabolite clindamycin sulfoxide in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Technical Support Center: Method Validation for Clindamycin Sulfoxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the quantification of clindamycin (B1669177) sulfoxide (B87167).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow for clindamycin sulfoxide quantification, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CSQ-T01 | Poor Peak Shape (Tailing or Fronting) for this compound | - Secondary Interactions: Interaction of the analyte with active sites (silanols) on the HPLC column. Clindamycin and its metabolites are basic compounds and can exhibit peak tailing due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[1][2] - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[3][4] - Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | - Optimize Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or use a buffer at a lower pH to suppress the ionization of silanols.[5] - Use a High-Purity Silica Column: Employ end-capped columns or columns with a base-deactivated stationary phase. - Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column. - Adjust Mobile Phase pH: Experiment with a pH that provides optimal peak symmetry. For basic compounds like clindamycin, a lower pH (e.g., 2.5-4.5) often improves peak shape.[6] - Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's degraded. |
| CSQ-T02 | Low Sensitivity or Inconsistent Signal for this compound in LC-MS/MS | - Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[7][8][9] - Suboptimal MS Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, collision energy, and gas flows.[10] - Analyte Instability: Degradation of this compound during sample storage or processing. - Poor Fragmentation: Inefficient fragmentation of the precursor ion. | - Improve Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[11][12] - Optimize Chromatography: Adjust the gradient or mobile phase composition to separate the analyte from the region where matrix effects are most pronounced. - Optimize MS Parameters: Perform a full compound optimization (tuning) to determine the ideal settings for precursor/product ions, collision energies, and other source parameters for this compound.[13] - Investigate Analyte Stability: Conduct stability tests at different temperatures and in different solvents to ensure the integrity of the analyte. - Select Appropriate Precursor/Product Ions: Choose fragment ions that are specific and provide a strong signal. For clindamycin and its derivatives, characteristic neutral losses can be monitored.[14][15] |
| CSQ-T03 | Poor Chromatographic Resolution Between Clindamycin and this compound | - Inadequate Mobile Phase Composition: The organic solvent percentage and buffer pH may not be optimal for separating these structurally similar compounds. - Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity. | - Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks. - Adjust Mobile Phase pH: Small changes in pH can alter the retention times of ionizable compounds and improve resolution.[3][6] - Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this pair of analytes. |
| CSQ-T04 | High Background Noise in the Chromatogram | - Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to a noisy baseline. - Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source. - Improperly Degassed Mobile Phase: Dissolved gases coming out of solution can cause baseline disturbances. | - Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the system with appropriate cleaning solutions. Clean the ion source according to the manufacturer's recommendations. - Degas Mobile Phase: Ensure the mobile phase is properly degassed before use. |
| CSQ-T05 | Irreproducible Retention Times | - Column Equilibration Issues: Insufficient time for the column to equilibrate between injections, especially with gradient methods. - Pump Malfunction: Inconsistent mobile phase delivery. - Temperature Fluctuations: Changes in column temperature can affect retention times. - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. | - Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial conditions before the next injection. - Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. |
| CSQ-T06 | Presence of Diastereomers | - this compound exists as a mixture of diastereomers.[10][16][17][18][19] Depending on the chromatographic conditions, these may or may not be separated. | - Method Development Consideration: Be aware of the potential for two closely eluting peaks corresponding to the diastereomers. The method may need to be developed to either separate or co-elute them, and this should be consistent throughout the validation and sample analysis. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the quantification of this compound.
1. What are the most common analytical techniques for quantifying this compound?
The most prevalent and robust methods for the quantification of clindamycin and its metabolite, this compound, in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[20] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity.[20][21][22]
2. How can I minimize matrix effects when analyzing this compound in plasma?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in bioanalysis.[8][9] To mitigate these effects for this compound quantification in plasma, consider the following strategies:
-
Effective Sample Preparation: Employing solid-phase extraction (SPE) is generally more effective at removing interfering phospholipids (B1166683) and other matrix components than a simple protein precipitation.[11][12]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from the regions where most matrix components elute.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice to compensate for matrix effects, as it will behave similarly to the analyte during sample preparation and ionization.
3. What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?
For this compound (molecular weight approximately 440.98 g/mol [10]), the protonated molecule [M+H]⁺ at m/z 441.2 is typically selected as the precursor ion. A common and stable product ion for quantification is m/z 126.3, which corresponds to a fragment of the N-methyl-proline moiety.[20]
4. What are some key validation parameters to consider for a this compound quantification method?
A robust method validation should include the following parameters:
-
Selectivity and Specificity: Ensuring that there is no interference from endogenous components in the matrix.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte.[8][9]
-
Stability: Testing the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
5. What are the key physicochemical properties of this compound to consider during method development?
This compound is more polar than its parent drug, clindamycin. This increased polarity will result in earlier elution from a reversed-phase HPLC column. The molecule also contains a sulfoxide group, which introduces a chiral center, meaning that this compound can exist as a mixture of diastereomers.[10][16][17][18][19] This should be considered during the development of the chromatographic method, as it may be necessary to either separate or co-elute these isomers consistently.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: LC-MS/MS Quantification of Clindamycin and this compound in Human Plasma
This protocol is a representative method for the simultaneous quantification of clindamycin and its sulfoxide metabolite in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Clindamycin: m/z 425.2 → 126.3 this compound: m/z 441.2 → 126.3 |
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For matrices with significant interference, SPE can provide a cleaner extract.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample (e.g., diluted with a weak acid).
-
Wash: Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.
-
Elute: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated methods for clindamycin and this compound.
Table 1: Typical LC-MS/MS Method Validation Parameters for Clindamycin in Human Plasma
| Parameter | Typical Value/Range |
| Linearity Range | 0.05 - 20 µg/mL[21] |
| Lower Limit of Quantification (LLOQ) | 0.03 - 0.05 µg/mL[20][21] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 85% |
Table 2: Representative Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Clindamycin | 425.2 | 126.3 | 2.5 - 3.5 |
| This compound | 441.2 | 126.3 | 2.0 - 3.0 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the method validation and troubleshooting process for this compound quantification.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clindamycin 2-Phosphate Sulfoxide (Mixture of Diastereomers) [lgcstandards.com]
- 17. This compound (Mixture of Diastereomers) - Daicel Pharma Standards [daicelpharmastandards.com]
- 18. This compound (Mixture of Diastereomers) | C18H34Cl2N2O6S | CID 129627139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 21. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioagilytix.com [bioagilytix.com]
Technical Support Center: Improving the Selectivity of Analytical Methods for Clindamycin Sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of analytical methods for Clindamycin (B1669177) sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective analysis of Clindamycin sulfoxide?
A1: The primary challenges in the selective analysis of this compound include:
-
Structural Similarity: this compound is structurally very similar to its parent drug, Clindamycin, and other related impurities like Lincomycin B. This can lead to co-elution and difficulty in achieving baseline separation with standard chromatographic methods.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine) or complex formulations (e.g., creams, gels), endogenous components of the matrix can interfere with the ionization of the analyte in mass spectrometry or co-elute with the analyte in HPLC, leading to ion suppression or enhancement and inaccurate quantification.[1]
-
Low Concentrations: As a metabolite, this compound may be present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for accurate detection and quantification.
-
Analyte Stability: Clindamycin and its metabolites can be susceptible to degradation under certain pH and temperature conditions, which can affect the accuracy of the analysis.
Q2: Which analytical techniques are most suitable for the selective determination of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly selective and sensitive quantification of this compound. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte based on its unique precursor-to-product ion transitions, minimizing interference from other compounds. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, but may require more extensive method development to achieve adequate separation from closely related compounds.
Q3: How can I improve the separation of this compound from Clindamycin and other impurities in HPLC?
A3: To improve chromatographic separation, consider the following strategies:
-
Column Selection: Utilize a high-resolution column, such as a C18 or a phenyl-hexyl column with a smaller particle size (e.g., ≤ 3 µm).
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Clindamycin and its sulfoxide. Experiment with a pH range around the pKa of the analytes.
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol). A gradient elution program is often necessary to achieve optimal separation of all compounds of interest.
-
Additives: The addition of ion-pairing agents or buffers can improve peak shape and selectivity.
-
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak resolution and reproducibility.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with active silanols on the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress silanol (B1196071) ionization can also be effective. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Splitting | Co-elution of an interfering compound. | Optimize the mobile phase composition (gradient, pH) or change the stationary phase to improve resolution. |
| Blockage at the column inlet frit. | Reverse-flush the column (if permissible by the manufacturer) or replace the frit. | |
| Column void or channeling. | Replace the column. |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Gradual Shift in Retention Time | Change in mobile phase composition due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Column aging or contamination. | Wash the column with a strong solvent or replace it if necessary. | |
| Sudden or Erratic Shifts in Retention Time | Air bubbles in the pump or detector. | Degas the mobile phase and purge the pump. |
| Leak in the HPLC system. | Check all fittings and connections for leaks. | |
| Inconsistent temperature. | Use a column oven to maintain a stable temperature. |
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Low Analyte Response | Suboptimal detection wavelength (HPLC-UV). | Determine the UV absorbance maximum for this compound and set the detector to that wavelength. |
| Inefficient ionization (LC-MS/MS). | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| Sample degradation. | Ensure proper sample handling and storage. Use a stability-indicating method. | |
| High Baseline Noise | Contaminated mobile phase or HPLC system. | Use high-purity solvents and flush the system. |
| Detector lamp aging (HPLC-UV). | Replace the detector lamp. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of Clindamycin and related compounds.
Table 1: Performance of a Selective LC-MS/MS Method for Clindamycin and Lincomycin
| Parameter | Clindamycin | Lincomycin |
| Linearity Range (ng/mL) | 0.5 - 50 | 0.5 - 50 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.2 | 0.2 |
| Intra-assay Precision (%RSD) | < 12.0 | < 12.0 |
| Inter-assay Precision (%RSD) | < 12.0 | < 12.0 |
| Accuracy (%) | 86.1 - 109.0 | 86.1 - 109.0 |
| Data adapted from a method for the simultaneous determination of multiple antimicrobials in human serum.[2] |
Table 2: Performance of an HPLC-UV Method for Clindamycin in Human Plasma
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.2 |
| Recovery (%) | > 82 |
| Data from a simple HPLC-UV method for the determination of clindamycin in human plasma.[3][4] |
Experimental Protocols
Protocol 1: Selective LC-MS/MS Method for Clindamycin and Lincomycin
This method can be adapted for the selective analysis of this compound by including its specific MRM transitions.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient program should be developed to separate Clindamycin, this compound, and Lincomycin B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Clindamycin: To be determined (e.g., based on literature)
-
This compound: To be determined (e.g., based on literature)
-
Lincomycin: To be determined (e.g., based on literature)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).
-
-
Sample Preparation (for Plasma):
-
To 200 µL of plasma, add an internal standard.
-
Precipitate proteins with an appropriate solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge.
-
The supernatant may be further cleaned up using Solid Phase Extraction (SPE) if necessary.
-
Inject the final extract into the LC-MS/MS system.
-
Protocol 2: General HPLC-UV Method for Clindamycin
This method can be optimized for the selective analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The ratio and pH should be optimized for selectivity.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 210 nm).
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dependent on the sample matrix. For formulations, simple dilution may be sufficient. For biological samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
Technical Support Center: Analysis of Clindamycin Sulfoxide by Mass Spectrometry
Welcome to the technical support center for the analysis of clindamycin (B1669177) sulfoxide (B87167) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.
Troubleshooting Guide: Minimizing Ion suppression for Clindamycin Sulfoxide
Ion suppression is a frequent challenge in LC-MS/MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.
Question: I am observing a weak signal or no signal for this compound. How can I determine if ion suppression is the cause?
Answer:
A common and effective method to diagnose ion suppression is the post-column infusion experiment .[1] This involves a constant infusion of a standard solution of this compound into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma, urine) is then injected onto the LC system. A significant drop in the baseline signal of this compound as the matrix components elute indicates the presence of ion suppression.[2]
Question: My results for this compound are inconsistent and not reproducible. Could ion suppression be the culprit?
Answer:
Yes, variability in the composition of the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to poor reproducibility.[3] To address this, consider the following:
-
Implement a more robust sample preparation method: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to simple protein precipitation (PPT), minimizing matrix variability.[4]
-
Utilize a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and improving reproducibility.[3]
-
Employ matrix-matched calibrators and quality control (QC) samples: Preparing your standards and QCs in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[3]
Question: How can I proactively minimize ion suppression for this compound in my method?
Answer:
Minimizing ion suppression is best achieved through a combination of effective sample preparation and optimized chromatographic conditions.[5][6]
1. Sample Preparation Optimization:
The primary goal of sample preparation is to remove interfering matrix components.[1] The choice of technique significantly impacts the degree of ion suppression.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining this compound while washing away interfering substances like phospholipids (B1166683) and salts.[3]
-
Liquid-Liquid Extraction (LLE): Can also be highly effective in cleaning up samples by partitioning the analyte into a solvent immiscible with the sample matrix.[3]
-
Protein Precipitation (PPT): While simple and fast, it is often the least effective at removing small molecule interferences and phospholipids, which are major contributors to ion suppression.[3][4]
2. Chromatographic Optimization:
If co-eluting matrix components are causing suppression, improving the chromatographic separation is crucial.[1]
-
Modify the Mobile Phase Gradient: Adjusting the gradient can alter the elution profile of both this compound and interfering matrix components, potentially resolving them.[3]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl) can change the selectivity of the separation.[1]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[3]
-
Consider UPLC/UHPLC: The higher resolution offered by UPLC/UHPLC systems can significantly reduce the potential for co-elution with interfering components.[7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][8] These interfering molecules compete with the analyte for ionization, resulting in a decreased signal intensity.[6]
Q2: What are the common causes of ion suppression in the analysis of this compound?
A2: The primary causes of ion suppression are endogenous components from the biological matrix and exogenous substances introduced during sample handling.[4] Common culprits include:
-
Phospholipids: Abundant in biological membranes and known to cause significant ion suppression.[1]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[1]
-
Proteins and Peptides: Incomplete removal of proteins can lead to signal suppression.[1]
-
Exogenous contaminants: These can include plasticizers from sample tubes and other administered drugs or their metabolites.[8]
Q3: Can the choice of ionization technique affect ion suppression?
A3: Yes. While Electrospray Ionization (ESI) is commonly used, it can be susceptible to ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression from matrix components.[4] If your instrumentation allows, comparing the two ionization techniques could be a valuable troubleshooting step.
Q4: How can I compensate for ion suppression if it cannot be completely eliminated?
A4: The most effective way to compensate for unavoidable ion suppression is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[3] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and be affected by ion suppression to the same degree. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in methanol).
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Begin the LC gradient with the mobile phase and allow the infused this compound signal to stabilize.
-
Inject a blank matrix sample: Inject a prepared blank matrix sample (e.g., an extract of plasma without the analyte) onto the LC column.
-
Monitor the signal: Record the signal for the m/z transition of this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects. Optimization for your specific matrix and analyte concentration is recommended.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Effectiveness in Removing Interferences | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low | Low-Medium |
This table provides a qualitative comparison based on general observations in LC-MS/MS bioanalysis.[1][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. longdom.org [longdom.org]
- 7. waters.com [waters.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Clindamycin and its Metabolite, Clindamycin Sulfoxide
For Immediate Release
Leuven, Belgium – December 7, 2025 – This guide provides a detailed comparison of the in vitro antibacterial activity of the lincosamide antibiotic Clindamycin and its primary metabolite, Clindamycin sulfoxide (B87167). This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of these compounds.
Clindamycin is a widely used antibiotic effective against a range of Gram-positive cocci and anaerobic bacteria.[1] Following administration, it is metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites, with Clindamycin sulfoxide being the most abundant.[2] Understanding the antibacterial spectrum of this major metabolite is crucial for a comprehensive assessment of Clindamycin's overall efficacy.
Executive Summary
This comparison reveals that while Clindamycin exhibits a broad spectrum of activity against Gram-positive and anaerobic bacteria, its major metabolite, this compound, retains some, albeit generally reduced, antibacterial activity. Notably, against Staphylococcus species, Clindamycin is significantly more potent than its sulfoxide metabolite. Data for a direct comparison against a wide array of anaerobic bacteria is limited, though available information suggests this compound has some activity against certain anaerobic species.
Comparative Antibacterial Spectrum: In Vitro Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clindamycin and this compound against various clinically relevant bacteria. The data is compiled from multiple in vitro studies.
| Bacterial Species | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Gram-Positive Aerobes | |||||
| Staphylococcus aureus (Clindamycin-susceptible) | Clindamycin | 0.125 | 0.25 | 0.06 - 0.25 | Van De Sijpe et al., 2023 |
| This compound | 2 | 4 | 1 - 4 | Van De Sijpe et al., 2023 | |
| Coagulase-negative staphylococci (Clindamycin-susceptible) | Clindamycin | 0.125 | 0.25 | 0.06 - 0.25 | Van De Sijpe et al., 2023 |
| This compound | 2 | 4 | 1 - >4 | Van De Sijpe et al., 2023 | |
| Anaerobic Bacteria | |||||
| Bacteroides fragilis | Clindamycin | 1 | >128 | ≤0.06 - >128 | Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates, 2023 |
| This compound | - | - | 2 | MedchemExpress | |
| Prevotella prevotti | Clindamycin | - | - | - | |
| This compound | - | - | 2 | MedchemExpress | |
| Clostridium sordellii | Clindamycin | - | - | - | |
| This compound | - | - | 1 | MedchemExpress | |
| Cutibacterium acnes (formerly Propionibacterium acnes) | Clindamycin | 0.38 | 0.5 | 0.016 - 256 | Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery |
| This compound | - | - | - |
MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively. A lower MIC value indicates greater antibacterial activity.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's in vitro activity. The data presented in this guide was primarily generated using the broth microdilution method, following the guidelines of the International Organization for Standardization (ISO) 20776-1 and the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol (ISO 20776-1)
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of Clindamycin and this compound are prepared in an appropriate solvent (e.g., water, DMSO) at a high concentration.
- Serial two-fold dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations should span a range that includes the expected MIC of the test organisms.
2. Inoculum Preparation:
- From a pure, overnight culture of the test bacterium on a suitable agar (B569324) medium, select 3-4 colonies.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a nephelometer or by visual comparison.
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
- Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
- Seal the plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air for aerobic bacteria. For anaerobic bacteria, incubation is performed under anaerobic conditions.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Signaling Pathways and Logical Relationships
The metabolic conversion of Clindamycin to its sulfoxide metabolite is a key process influencing the in vivo activity of the drug. The following diagram illustrates this metabolic pathway.
References
A Comparative Guide to Stability-Indicating HPLC Methods for Clindamycin and Its Impurities
For researchers, scientists, and drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the determination of Clindamycin (B1669177) and its impurities. The presented data, compiled from several studies, offers insights into the performance of different chromatographic conditions and validation parameters.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the key parameters and performance characteristics of different stability-indicating HPLC methods developed for the analysis of Clindamycin. These methods vary in their chromatographic conditions, allowing for a comparison of their suitability for different analytical needs.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Clindamycin Palmitate HCl | Clindamycin Phosphate (B84403) | Clindamycin Phosphate, Tretinoin (B1684217), Methylparaben, Imidazolidinyl urea | Clindamycin Phosphate, Adapalene (B1666599), Phenoxyethanol, Methylparaben |
| Column | Phenomenex Zorbax (Luna) cyano (150 x 4.6 mm, 5 µm)[1] | Eclipse XDB C8 (250 x 4.6 mm, 5 µm)[2][3] | C-18 (250 x 4.6 mm), 5 µm[4] | XBridge C18 (50 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Isocratic: Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (B95107) (20:75:5, v/v/v)[1] | Gradient[2][3] | Gradient: Solution A (1 mL/L ortho-phosphoric acid in water) and Solution B (methanol)[4] | Gradient: Ammonium (B1175870) hydrogen phosphate buffer (pH 2.50), acetonitrile, and tetrahydrofuran[5] |
| Flow Rate | 1 mL/min[1] | 1.0 mL/min[2][3] | 1.0 mL/min[4] | Not Specified |
| Detection | 210 nm[1] | 205 nm[2][3] | 200 nm and 353 nm[4] | 210 nm and 321 nm[5] |
| Column Temp. | 25°C[1] | 40°C[2][3] | Not Specified | Not Specified |
Performance Characteristics
The validation of these methods in accordance with International Council for Harmonisation (ICH) guidelines demonstrates their suitability for their intended purpose. Key performance characteristics are outlined below.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 15 - 500[1] | Not Specified | 144 - 336 | 20.0 - 1500.0[5] |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | > 0.99[4] | > 0.99[5] |
| Accuracy (% Recovery) | 92.0% - 103.8%[1] | 100 ± 3.0%[3] | Not Specified | Not Specified |
| Precision (%RSD) | 0.67% - 1.52%[1] | NMT 2.0 (n=6)[3] | 0.56%[4] | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. The following sections provide an overview of the experimental protocols for the cited HPLC methods.
Method 1: Isocratic RP-HPLC for Clindamycin Palmitate Hydrochloride
This method offers a simple and efficient isocratic separation.
-
Chromatographic System: Agilent 1050 series HPLC system.
-
Column: Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 µm) with a Phenomenex cyano guard cartridge (4 × 3.0 mm)[1].
-
Mobile Phase: A mixture of potassium phosphate buffer (5 mM, pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 (v/v/v)[1].
-
Flow Rate: 1 mL/min[1].
-
Detection: UV detection at 210 nm[1].
-
Column Temperature: 25°C[1].
-
Forced Degradation: The stability-indicating nature of the method was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. Clindamycin palmitate hydrochloride was found to be labile in the presence of acid and base[6].
Method 2: Gradient RP-HPLC for Clindamycin Phosphate Injection
This gradient method is suitable for the analysis of Clindamycin Phosphate in injection formulations and the separation of its organic impurities.
-
Chromatographic System: Waters Alliance e2695 or Agilent infinity 1260 series with a PDA detector[3].
-
Impurities: This method is capable of separating known impurities such as Lincomycin, Clindamycin B 2-Phosphate, and Clindamycin 3-phosphate[3].
Method 3: Simultaneous Determination of Clindamycin Phosphate and Tretinoin
This method was developed for the simultaneous analysis of clindamycin phosphate and tretinoin in a gel dosage form.
-
Column: C-18 (250 × 4.6 mm), 5 µm[4].
-
Mobile Phase: A gradient elution using Solution A (1 mL/L ortho-phosphoric acid in water) and Solution B (methanol)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV detection at 200 nm and 353 nm[4].
-
Forced Degradation: Thermal stress analysis showed that clindamycin phosphate was relatively stable, while tretinoin degraded[4].
Method 4: Simultaneous Estimation of Clindamycin Phosphate and Adapalene
This stability-indicating method is designed for the simultaneous estimation of clindamycin phosphate and adapalene in topical gel formulations.
-
Column: XBridge C18 (50 × 4.6 mm, 3.5 µm)[5].
-
Mobile Phase: A gradient mixture of pH 2.50 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran[5].
-
Detection: UV detection at 210 nm for clindamycin phosphate and 321 nm for adapalene[5].
-
Validation: The method was validated for specificity, precision, linearity, accuracy, and robustness as per ICH guidelines[5].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a stability-indicating HPLC method for Clindamycin.
Caption: Workflow for HPLC Method Validation.
References
- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 2. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
A Guide to Comparing the Cross-Reactivity of Anti-Clindamycin Antibodies with Clindamycin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Importance of Cross-Reactivity Assessment
Clindamycin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into its major active metabolite, Clindamycin sulfoxide (B87167), and a minor metabolite, N-desmethylclindamycin. In immunoassays designed to quantify Clindamycin for therapeutic drug monitoring or pharmacokinetic studies, it is crucial that the antibodies used are highly specific to the parent drug. Significant cross-reactivity with metabolites can lead to an inaccurate overestimation of the Clindamycin concentration, potentially affecting clinical decisions and the interpretation of study data. Therefore, quantifying the cross-reactivity is a fundamental aspect of assay validation.
Data Presentation for Comparative Analysis
A clear and concise presentation of quantitative data is essential for objective comparison. The following table provides a standardized format for summarizing the results from a cross-reactivity assessment.
Table 1: Hypothetical Cross-Reactivity Data for Anti-Clindamycin Antibodies
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Clindamycin | Value A | 100% |
| Clindamycin sulfoxide | Value B | Calculated Value |
| N-desmethylclindamycin | Value C | Calculated Value |
| Lincomycin | Value D | Calculated Value |
Note: The IC50 (50% inhibitory concentration) is the concentration of an analyte that produces a 50% reduction in the assay signal.
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Clindamycin / IC50 of Cross-Reactant) x 100
Experimental Protocol: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for determining the specificity of antibodies against small molecules like Clindamycin and its metabolites.
Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-Clindamycin monoclonal or polyclonal antibody
-
Clindamycin standard
-
This compound standard
-
Clindamycin-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Assay Buffer (e.g., PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Procedure:
-
Antibody Coating:
-
Dilute the anti-Clindamycin antibody to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody solution to each well of the 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Clindamycin standard and the this compound standard in Assay Buffer. A typical concentration range might be from 0.1 to 1000 ng/mL.
-
In a separate dilution plate, add 50 µL of each standard dilution (or sample) to respective wells.
-
Add 50 µL of a pre-determined optimal dilution of the Clindamycin-enzyme conjugate to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to either the free drug/metabolite or the enzyme-conjugated drug.
-
Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the antibody-coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Detection:
-
Aspirate the solution from the wells and wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards.
-
Generate a standard curve for both Clindamycin and this compound by plotting the absorbance (y-axis) against the logarithm of the analyte concentration (x-axis).
-
Determine the IC50 value for both Clindamycin and this compound from their respective standard curves.
-
Use the IC50 values to calculate the percent cross-reactivity of the antibody with this compound using the formula provided above.
Visualizing Key Processes
To further aid in the understanding of the concepts and workflows described, the following diagrams are provided.
Caption: The metabolic pathway of Clindamycin to its primary metabolites.
Caption: Workflow for assessing antibody cross-reactivity via competitive ELISA.
Comparative analysis of Clindamycin metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clindamycin (B1669177) metabolism in humans, dogs, cats, rats, and mice. The information presented is intended to support research and development efforts by offering a clear overview of species-specific differences in the metabolic fate of this widely used lincosamide antibiotic.
Executive Summary
Clindamycin is primarily metabolized in the liver, with the main pathways being S-oxidation and N-demethylation. The primary metabolites are clindamycin sulfoxide (B87167) and N-desmethylclindamycin. In humans, the cytochrome P450 enzyme CYP3A4 is the principal catalyst for these transformations, with a minor contribution from CYP3A5.[1][2][3] While the metabolic pathways are generally conserved across the species examined, significant quantitative differences exist in the excretion profiles of the parent drug and its metabolites. Dogs, for instance, exhibit a unique metabolic pathway involving glucuronidation.[4] Data on the quantitative metabolic profiles in cats and mice are less defined in the available literature.
Quantitative Data on Clindamycin Metabolism
The following tables summarize the key pharmacokinetic parameters and the urinary excretion profiles of clindamycin and its metabolites across different species.
Table 1: Pharmacokinetic Parameters of Clindamycin
| Species | Elimination Half-Life (t½) | Bioavailability (Oral) | Primary Metabolizing Enzyme (Confirmed or Suspected) |
| Human | ~2.4 - 3 hours[2][5] | ~90% | CYP3A4, CYP3A5[1][2][3] |
| Dog | ~5 hours | ~73%[6] | CYP3A family (suspected) |
| Cat | ~7.5 hours | High (specific % not stated) | CYP3A family (suspected)[1] |
| Rat | Not explicitly stated | Not explicitly stated | CYP3A family (suspected) |
| Mouse | Not explicitly stated | Not explicitly stated | CYP3A family (suspected) |
Table 2: Urinary Excretion Profile of Clindamycin and its Metabolites (% of Dose)
| Species | Unchanged Clindamycin | Clindamycin Sulfoxide | N-desmethylclindamycin | Clindamycin Glucuronide |
| Human | ~10%[4] | Major metabolite (specific % not available) | Minor metabolite (specific % not available) | Not reported |
| Dog | 36%[4] | 28%[4] | 9%[4] | 28%[4] |
| Cat | Data not available | Data not available | Active metabolite, but quantitative data not available[7] | Not reported |
| Rat | 53%[4] | 31%[4] | 15%[4] | Not reported |
| Mouse | Data not available | Data not available | Data not available | Not reported |
Metabolic Pathways
The primary metabolic pathways of clindamycin are S-oxidation and N-demethylation, as depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 4. Comparison of mouse and human cytochrome P450 mediated-drug metabolising activities in hepatic and extrahepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue concentrations of clindamycin after multiple oral doses in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Clindamycin Sulfoxide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of clindamycin (B1669177) sulfoxide (B87167), a major metabolite of the antibiotic clindamycin, is critical for pharmacokinetic, metabolic, and quality control studies.[1][2] This guide provides an objective comparison of the performance of two primary analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of HPLC-UV and LC-MS/MS for the analysis of clindamycin and its related compounds, including clindamycin sulfoxide.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | 0.5-20 µg/mL (for clindamycin) | 0.05-3.2 µg/mL (for clindamycin) |
| Correlation Coefficient (r²) | 0.990 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL (for clindamycin) | Not explicitly stated for sulfoxide |
| Limit of Quantification (LOQ) | 0.2 µg/mL (for clindamycin)[3] | 0.05% of sample nominal concentration |
| Accuracy (Recovery) | 82-107% (for clindamycin)[3] | 89.1% to 112.4% |
| Precision (RSD) | Intraday: 1.29-13.80%, Interday: < 11.92% (for clindamycin)[3] | Intraday: 1.4% to 9.3%, Interday: 2.1% to 7.2%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of clindamycin in pharmaceutical formulations and biological samples.[3][5]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., ACE® C18, 250x4.6mm, 5µm particle size)[3]
-
Mobile Phase: A mixture of 0.02M disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 2.9) and acetonitrile (B52724) in a ratio of 71:29 (v/v)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Injection Volume: 20 µL
-
Detection: UV detector set at a wavelength of 195 nm[3]
-
Column Temperature: 40 °C[6]
-
Internal Standard: Phenobarbital[3]
Sample Preparation (for plasma samples):
-
To 1 mL of plasma, add an internal standard.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex matrices like plasma and sewage.[1][7][8]
Chromatographic Conditions:
-
Column: Synergi 4 µ Hydro-RP 80A, 150×2.0 mm with a Security Guard C18 guard column[7]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 3:97:0.05 (v/v/v) mixture of acetonitrile, 2 mM ammonium (B1175870) acetate, and formic acid.[7]
-
Solvent B: 95:5:0.05 (v/v/v) mixture of acetonitrile, 2 mM ammonium acetate, and formic acid.[7]
-
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 20 µL[9]
-
Column Temperature: 40 °C[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode[7]
-
Capillary Voltage: 4.0 kV[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
Sample Preparation (for sewage samples):
-
Add EDTA-Na2 (0.8 mg/mL) to the sewage sample.[7]
-
Perform Solid Phase Extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes from the SPE cartridge with methanol (B129727) containing 1% formic acid.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[9]
-
Inject the reconstituted sample into the LC-MS/MS system.[9]
Visualizing the Workflow and Metabolism
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of clindamycin and a typical analytical workflow.
Caption: Metabolic conversion of clindamycin.
Caption: General experimental workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jocpr.com [jocpr.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bioagilytix.com [bioagilytix.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Activity of Clindamycin Metabolites: Clindamycin Sulfoxide vs. N-Desmethylclindamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of two major metabolites of clindamycin (B1669177): clindamycin sulfoxide (B87167) and N-desmethylclindamycin. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Clindamycin, a lincosamide antibiotic, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5.[1] This metabolism results in the formation of several metabolites, with clindamycin sulfoxide being the major metabolite and N-desmethylclindamycin being a minor metabolite. While historically there has been conflicting information regarding the activity of these metabolites, recent studies have provided a clearer understanding of their in vitro antimicrobial potency. This guide synthesizes the available data to offer a direct comparison.
Quantitative Comparison of Antimicrobial Activity
A recent study provides a direct comparison of the in vitro activity of clindamycin hydrochloride (the parent drug), N-desmethylclindamycin, and this compound against a substantial number of Staphylococcus isolates. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound.
The data reveals that N-desmethylclindamycin exhibits comparable activity to the parent drug, clindamycin HCl, against susceptible Staphylococcus isolates. In contrast, this compound demonstrates significantly weaker antimicrobial activity. The MIC distributions for each compound against both clindamycin-susceptible and clindamycin-resistant Staphylococcus isolates are summarized below.
Table 1: MIC Distribution of Clindamycin HCl, N-Desmethylclindamycin, and this compound against Clindamycin-Susceptible Staphylococcus Isolates (n=86)
| MIC (mg/L) | Clindamycin HCl | N-Desmethylclindamycin | This compound |
| ≤0.06 | 4 | 2 | 0 |
| 0.12 | 79 | 79 | 0 |
| 0.25 | 3 | 5 | 0 |
| 0.5 | 0 | 0 | 1 |
| 1 | 0 | 0 | 1 |
| 2 | 0 | 0 | 10 |
| 4 | 0 | 0 | 38 |
| 8 | 0 | 0 | 28 |
| >8 | 0 | 0 | 8 |
Table 2: MIC Distribution of Clindamycin HCl, N-Desmethylclindamycin, and this compound against Clindamycin-Resistant Staphylococcus Isolates (n=12)
| MIC (mg/L) | Clindamycin HCl | N-Desmethylclindamycin | This compound |
| >8 | 12 | 12 | 12 |
Data sourced from Van De Sijpe, G., et al. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. Clinical Microbiology and Infection.[2]
Experimental Protocols
The antimicrobial activity of clindamycin and its metabolites was determined using the broth micro-dilution method as per the guidelines of the International Organization for Standardization (ISO) 20776-1:2019.[2]
Broth Micro-dilution Susceptibility Test Protocol
-
Preparation of Compounds: Stock solutions of clindamycin HCl, N-desmethylclindamycin, and this compound were prepared in water at a concentration of 800 mg/L.[2]
-
Bacterial Strains: Clinically isolated Staphylococcus strains were collected and stored at -80°C until analysis.[2]
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Test Procedure: The assay was performed in 96-well microtiter plates. Each well contained 50 µL of cation-adjusted Mueller-Hinton broth.[2] Serial two-fold dilutions of the antimicrobial agents were prepared in the wells. 50 µL of the standardized bacterial inoculum was then added to each well.
-
Incubation: The microtiter plates were incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Metabolic Pathway of Clindamycin
The following diagram illustrates the metabolic conversion of clindamycin into its primary metabolites, this compound and N-desmethylclindamycin, a process predominantly mediated by the CYP3A4 enzyme in the liver.
Conclusion
Based on the available in vitro data, N-desmethylclindamycin retains significant antimicrobial activity against Staphylococcus species, comparable to that of the parent drug, clindamycin. Conversely, this compound exhibits considerably weaker activity. These findings are crucial for understanding the overall antimicrobial effect of clindamycin in vivo, as the metabolic conversion to these compounds can influence therapeutic efficacy. Further research is warranted to explore the activity of these metabolites against a broader range of bacterial species and to elucidate their potential clinical significance.
References
A Comparative Guide to HPLC Columns for the Separation of Clindamycin and Its Metabolites
For researchers, scientists, and drug development professionals, achieving optimal separation of clindamycin (B1669177) and its primary metabolites, N-desmethyl-clindamycin and clindamycin sulfoxide (B87167), is crucial for accurate pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this application, supported by experimental data from various studies.
Clindamycin, a lincosamide antibiotic, is metabolized in the body to form several metabolites, with N-desmethyl-clindamycin and clindamycin sulfoxide being the most significant. The structural similarities between the parent drug and its metabolites present a challenge for chromatographic separation. The choice of an appropriate HPLC column is therefore a critical factor in developing a robust and reliable analytical method. This guide focuses on the performance of commonly used reversed-phase columns, particularly C18 and C8 stationary phases.
Performance Comparison of HPLC Columns
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) - Clindamycin | Retention Time (min) - N-desmethyl-clindamycin | Retention Time (min) - this compound | Resolution (Parent/Metabolite) | Reference |
| C18 Columns | |||||||||
| ACE® C18 | 250 x 4.6 mm, 5 µm | 0.02M Disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 2.9) and Acetonitrile (B52724) (71:29 v/v) | 1.5 | UV (195 nm) | 3.96 | Not Reported | Not Reported | Not Reported | [1] |
| Agilent C-18 | 250 × 4.6 mm, 5 µm | Gradient: Solution A (1 mL/L ortho-phosphoric acid in water) and Solution B (methanol) | 1.0 | UV (200 nm and 353 nm) | Not specified | Not specified | Not specified | Good separation of clindamycin from other compounds | [2] |
| Apollo C18 | Not specified | 0.1mol/L potassium dihydrogen phosphate (pH 3.5) : acetonitrile : methanol (B129727) (700 : 150 : 150, V/V) | 1.0 | UV (210 nm) | Not specified | Not specified | Not specified | UFLC method showed poorer performance for related substances compared to HPLC | [3] |
| Hypersil ODS C18 | 250 x 4.6 mm, 5 µm | Acetonitrile, phosphate buffer (1.35% v/v phosphoric acid, adjusted to pH 6.0 with ammonium (B1175870) hydroxide), and water (35:40:25, v/v) | 1.0 | UV (210 nm) | Not specified | Not specified | Not specified | Good separation from 7-epiclindamycin, clindamycin B, and other impurities | [4] |
| C8 Columns | |||||||||
| Information on the use of C8 columns specifically for the separation of clindamycin and its metabolites is limited in the reviewed literature. However, C8 columns, being less hydrophobic than C18, generally result in shorter retention times for non-polar compounds and may offer different selectivity for polar metabolites.[5] |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions.
Key Performance Observations:
-
C18 columns are the most frequently reported stationary phase for the analysis of clindamycin and its related compounds. They generally provide good retention and resolution for the parent drug from its impurities and other formulation components.[2][4] The hydrophobicity of the C18 stationary phase allows for effective separation based on the subtle differences in polarity between clindamycin and its metabolites.
-
The separation of clindamycin from its more polar metabolites, N-desmethyl-clindamycin and this compound, often requires careful optimization of the mobile phase composition and pH.
-
While specific data for C8 columns in this application is scarce, their lower hydrophobicity could potentially be advantageous in reducing analysis time, particularly if the retention of clindamycin on a C18 column is excessively long under certain mobile phase conditions. However, the reduced retention might also compromise the resolution between the closely eluting parent drug and its metabolites.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the HPLC analysis of clindamycin.
Method 1: Isocratic Reversed-Phase HPLC for Clindamycin in Human Plasma[1]
-
Column: ACE® C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.02M disodium hydrogen phosphate buffer (adjusted to pH 2.9) and acetonitrile in a 71:29 (v/v) ratio.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
Sample Preparation: Protein precipitation of plasma samples with ice-cold acetonitrile.
Method 2: Gradient Reversed-Phase HPLC for Clindamycin and Related Substances[2]
-
Column: Agilent C-18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solution A: 1 mL/L ortho-phosphoric acid in water
-
Solution B: Methanol
-
A gradient elution program is utilized.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm and 353 nm
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the HPLC analysis of clindamycin and its metabolites in a biological matrix.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison and column selection of Hydrophilic Interaction Liquid Chromatography and Reversed-Phase High-Performance Liquid Chromatography for detection of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Clindamycin Sulfoxide Quantification: A Comparative Guide of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The primary methods for the quantification of Clindamycin sulfoxide (B87167) are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).[2][3][4][5] These techniques offer high sensitivity and selectivity, which are crucial for the analysis of metabolites in complex matrices such as pharmaceutical formulations and biological samples.
The following table summarizes the performance characteristics of a representative LC-MS/MS method for the quantification of Clindamycin sulfoxide in sewage samples, a complex environmental matrix. This data provides a baseline for what can be achieved with modern analytical instrumentation.
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification
| Parameter | Performance |
| Instrumentation | LC-MS/MS |
| Matrix | Sewage |
| Limit of Quantification (LOQ) | 10 ng/L for Clindamycin[6][7] |
| Linearity | Not explicitly stated in the provided abstracts |
| Accuracy/Recovery | Addressed by the use of standard addition to overcome matrix effects[6] |
| Precision | Not explicitly stated in the provided abstracts |
| Retention Time | 3.3 min[6] |
Note: Data is primarily derived from studies on environmental samples due to the limited availability of public data on inter-laboratory comparisons for pharmaceutical samples.
Experimental Protocols
A detailed understanding of the experimental protocol is essential for replicating and adapting analytical methods. Below is a summary of a typical LC-MS/MS methodology for the quantification of this compound.
Sample Preparation (for Sewage Samples)
-
Addition of EDTA: EDTA-Na2 (0.8 mg/mL) is added to the sewage samples.[6]
-
Filtration: Samples are filtered using a glass fiber filter.[6]
-
pH Adjustment: The pH of the filtrate is adjusted to 3.5.[6]
Chromatographic Conditions
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: A mixture of acetonitrile, 2-mM ammonium (B1175870) acetate, and formic acid (3:97:0.05, v/v/v).[6]
-
Solvent B: A mixture of acetonitrile, 2-mM ammonium acetate, and formic acid (95:5:0.05, v/v/v).[6]
-
-
Gradient Program:
-
Column Temperature: 40 °C.[6]
-
Flow Rate: 0.4 mL/min.[6]
Mass Spectrometry Detection
The specific mass transitions and parameters for the mass spectrometer are critical for selective and sensitive detection of this compound. These details are typically optimized for the specific instrument being used.
Alternative Analytical Approaches
While LC-MS/MS is a dominant technique, other methods like High-Performance Thin-Layer Chromatography (HPTLC) have been developed for the analysis of Clindamycin phosphate (B84403) in combination with other active pharmaceutical ingredients.[8] These methods, while potentially less sensitive than LC-MS/MS, can be valuable for routine quality control in pharmaceutical manufacturing.
Visualizing the Workflow and Data Analysis
To better illustrate the processes involved in this compound quantification and inter-laboratory comparison, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in an inter-laboratory comparison study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [rjraap.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Genotoxicity of Clindamycin and its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available genotoxicity data for the antibiotic Clindamycin (B1669177) and its primary active metabolite, Clindamycin Sulfoxide. The objective is to present the current state of knowledge, supported by experimental evidence, to inform research and drug development activities. A significant finding of this review is the current lack of publicly available genotoxicity data for this compound, a key consideration for a comprehensive safety assessment.
Executive Summary
Clindamycin has undergone standard genotoxicity testing and has been found to be non-genotoxic. In contrast, there is a notable absence of direct experimental data on the genotoxicity of its major metabolite, this compound. This data gap is critical for a complete understanding of the safety profile of Clindamycin, as metabolites can sometimes exhibit different toxicological properties than the parent drug.
Genotoxicity Data: Clindamycin vs. This compound
The following table summarizes the available quantitative data from key genotoxicity assays for both compounds.
| Genotoxicity Assay | Clindamycin | This compound |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative[1] | No data available |
| In Vivo Micronucleus Test (Rodent) | Negative[1] | No data available |
| In Vitro Chromosomal Aberration Assay | Negative | No data available |
Metabolic Pathway of Clindamycin
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved.[2][3][4] The major metabolic pathway is S-oxidation, which leads to the formation of this compound, an active metabolite.[2][5][6] A minor metabolic pathway involves N-demethylation.
Caption: Metabolic activation of Clindamycin.
Experimental Protocols
Detailed methodologies for the key genotoxicity experiments conducted on Clindamycin are outlined below. These protocols are based on established regulatory guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the potential of a substance to induce gene mutations in bacteria.
Caption: Workflow for the Ames Test.
Methodology:
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (Clindamycin) in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of these revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential. For Clindamycin, no such increase was observed.[1]
In Vivo Micronucleus Test
This assay detects damage to chromosomes or the mitotic spindle in mammals.
Caption: Workflow for the In Vivo Micronucleus Test.
Methodology:
-
Dosing: The test substance (Clindamycin) is administered to rodents (rats were used for Clindamycin testing) at multiple dose levels, typically via the clinical route of administration.
-
Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.
-
Slide Preparation: The collected cells are processed, and smears are prepared on microscope slides and stained.
-
Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the concurrent negative control group indicates a genotoxic effect. Clindamycin did not show such an increase.[1]
Conclusion and Future Directions
The available data robustly indicate that Clindamycin is not genotoxic based on standard, regulatory-accepted assays. However, the complete absence of genotoxicity data for its primary and active metabolite, this compound, represents a significant knowledge gap. For a comprehensive risk assessment, particularly for a drug that is widely used, understanding the toxicological profile of its major metabolites is crucial.
Therefore, it is recommended that future research efforts be directed towards evaluating the genotoxic potential of this compound using a standard battery of tests, including the Ames test and an in vitro or in vivo chromosomal damage assay. Such data would provide a more complete safety profile of Clindamycin and its metabolites, aligning with modern principles of drug safety evaluation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Clindamycin and Its Primary Metabolite, Clindamycin Sulfoxide: An In Vitro Perspective on Antimicrobial Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values of the antibiotic Clindamycin (B1669177) and its major metabolite, Clindamycin sulfoxide (B87167). This analysis is supported by experimental data to elucidate the antimicrobial efficacy of the parent drug versus its metabolized form.
Clindamycin, a lincosamide antibiotic, is a cornerstone in the treatment of various bacterial infections. Following administration, it is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into its main metabolite, Clindamycin sulfoxide.[1] Understanding the antimicrobial potency of this metabolite is crucial for a comprehensive assessment of Clindamycin's overall therapeutic effect. This guide presents a head-to-head comparison of their in vitro activities against key bacterial pathogens.
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.
Recent studies have provided a direct comparison of the MICs of Clindamycin and this compound, particularly against clinically relevant Staphylococcus species.
Table 1: Comparative MIC Distribution of Clindamycin and this compound against Clindamycin-Susceptible Staphylococcus spp. (n=86)
| Compound | MIC Range (mg/L) | Percentage of Isolates |
| Clindamycin HCl | 0.06 | 9% |
| 0.125 | 51% | |
| 0.25 | 40% | |
| This compound | 1 | 55% |
| 2 | 45% |
Data sourced from Van De Sijpe et al., 2023.[2]
The data clearly indicates that this compound exhibits significantly higher MIC values compared to the parent drug, Clindamycin, against susceptible Staphylococcus isolates. Specifically, the MICs for this compound were at least two dilutions higher than those of Clindamycin.[2] While this compound does possess antimicrobial activity, it is less potent than Clindamycin itself against this group of bacteria.
While direct head-to-head comparative studies against anaerobic bacteria are limited, individual studies have reported MIC values for both compounds. Clindamycin is known to be effective against a range of anaerobic bacteria, including Bacteroides fragilis.[3][4][5] One study reported that 100% of 29 clinical isolates of Bacteroides fragilis were inhibited by 1.6 µg/ml of Clindamycin.[3]
Experimental Protocols
The determination of MIC values is a standardized laboratory procedure. The data presented in Table 1 was obtained using the broth micro-dilution method, a widely accepted and rigorous technique.
Broth Micro-dilution Method (as per ISO 20776-1:2019)
The broth micro-dilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium. The key steps are as follows:
-
Preparation of Antimicrobial Solutions: Stock solutions of Clindamycin and this compound are prepared and then serially diluted to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown, and the suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to a specific bacterial density.
-
Inoculation: A standardized volume of the bacterial suspension is added to a series of wells in a microtiter plate, each containing a different concentration of the antimicrobial agent. Control wells with no antimicrobial agent are also included.
-
Incubation: The microtiter plates are incubated under specific conditions (temperature, time, and atmospheric conditions) appropriate for the test organism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Metabolic Pathway of Clindamycin
The conversion of Clindamycin to its less active sulfoxide metabolite is a critical aspect of its pharmacology. This biotransformation primarily occurs in the liver.
Metabolic conversion of Clindamycin to this compound.
Conclusion
The experimental data clearly demonstrates that while this compound, the primary metabolite of Clindamycin, retains some antimicrobial activity, it is significantly less potent than the parent compound against Staphylococcus species. This suggests that the clinical efficacy of Clindamycin is predominantly attributable to the unmetabolized drug. For researchers and clinicians, this underscores the importance of considering the pharmacokinetic profile of Clindamycin, including the rate and extent of its metabolism, when evaluating its potential effectiveness in treating bacterial infections. Further head-to-head comparative studies against a broader range of clinically relevant bacteria, especially anaerobes, would be beneficial for a more complete understanding of the antimicrobial contribution of Clindamycin's metabolites.
References
- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. In vitro activity and clinical efficacy of clindamycin in the treatment of infections due to anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the bactericidal activity of clindamycin and metronidazole against cefoxitin-susceptible and cefoxitin-resistant isolates of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clindamycin Sulfoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Clindamycin (B1669177) Sulfoxide, a metabolite of the antibiotic clindamycin. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Clindamycin Sulfoxide should be handled with care, treating it as a potentially hazardous chemical. All laboratory personnel handling this compound must be trained on its properties and the associated risks.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[1][2][3] It is crucial to remember that antibiotic solutions are generally considered hazardous chemical waste and should not be disposed of down the drain or autoclaved as a primary means of disposal.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[5]
2. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] The date of accumulation should also be clearly visible.
3. Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7] These services are equipped to handle and dispose of pharmaceutical waste in accordance with all applicable regulations, which typically involves high-temperature incineration.[8]
5. Spill Management: In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound via degradation are not standard laboratory procedures, research has explored its degradation in environmental contexts. For instance, studies have investigated the photocatalytic degradation of clindamycin using titanium dioxide (TiO2) and oxidative degradation using nanoscale zero-valent iron.[9][10][11] These methods are complex and typically employed in wastewater treatment research rather than for routine laboratory waste disposal. The standard and required practice for laboratories is collection and disposal by a licensed service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure a safe working environment and minimize the environmental impact of their work, fostering a culture of safety and responsibility.
References
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. epa.gov [epa.gov]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Investigation of Photocatalytic Degradation of Clindamycin by TiO2 [jwent.net]
- 10. researchgate.net [researchgate.net]
- 11. jwent.net [jwent.net]
Safeguarding Your Research: A Guide to Handling Clindamycin Sulfoxide
For Immediate Implementation: Essential Safety and Handling Protocols for Clindamycin Sulfoxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
This compound is an active metabolite of the antibiotic clindamycin.[1][2] Safety data sheets indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to determine the appropriate PPE for specific tasks.[4][5] The following table summarizes the recommended PPE for handling this compound in various laboratory operations.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood)[6] |
| Preparing Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield[6] |
| Handling Solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Operational Plans: Step-by-Step Guidance
Handling and Preparation of this compound Solutions
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[6]
Experimental Protocol for Solution Preparation:
-
Don PPE: Before starting, put on the appropriate PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance in a chemical fume hood.[6]
-
Transfer: Gently transfer the weighed powder into a suitable volumetric flask.
-
Dissolving: Add the appropriate solvent (e.g., DMSO, Methanol, Water) incrementally, swirling gently to dissolve the compound completely.[1]
-
Dilution: Perform all subsequent dilutions within a chemical fume hood.[6]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Avoid breathing dust or vapors.[3]
-
Small Spills: For small spills, use personal protective equipment and sweep up the material, placing it in a suitable, closed container for disposal.[3] Avoid creating dust.[3]
-
Large Spills: For large spills, prevent the product from entering drains.[3] Collect the material and arrange for disposal without creating dust.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. Never give anything by mouth to an unconscious person.[3] |
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Categorization and Disposal
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items.[6] Place these items in a designated, sealed container for hazardous waste.
-
Liquid Waste: This includes stock solutions and unused media containing the agent.[6] Dispose of liquid waste in a properly labeled, sealed container for chemical waste. Do not pour down the drain unless specifically instructed by your institution's environmental health and safety department.
-
Unused Product: If you have unused this compound, it is best to use a drug take-back program if available.[7][8] If a take-back program is not an option, remove the product from its original container and mix it with an undesirable substance like used coffee grounds or cat litter.[9][10] Place the mixture in a sealed bag or container before disposing of it in the household trash.[9][10]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
